molecular formula C7H6Cl2O2S B1595620 2,4-Dichloro-1-(methylsulfonyl)benzene CAS No. 85901-48-0

2,4-Dichloro-1-(methylsulfonyl)benzene

Cat. No.: B1595620
CAS No.: 85901-48-0
M. Wt: 225.09 g/mol
InChI Key: XBAXSNXJMHDHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6Cl2O2S and its molecular weight is 225.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-1-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-1-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAXSNXJMHDHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235231
Record name Benzene, 2,4-dichloro-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85901-48-0
Record name Benzene, 2,4-dichloro-1-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-dichloro-1-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2,4-Dichloro-1-(methylsulfonyl)benzene (also known as 2,4-Dichlorophenyl methyl sulfone ).

Physicochemical Profile, Synthesis, and Reactivity[1][2]

Executive Summary

2,4-Dichloro-1-(methylsulfonyl)benzene is a highly functionalized organosulfur intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals.[1][2] Characterized by a benzene core substituted with two chlorine atoms and a strongly electron-withdrawing methylsulfonyl group (


), this compound exhibits unique reactivity patterns.[2] The sulfone moiety activates the aromatic ring toward nucleophilic aromatic substitution (

), making it a critical scaffold for generating complex heterocyclic structures.[2] This guide provides a definitive analysis of its properties, manufacturing protocols, and reaction mechanisms.[2]

Molecular Identity & Structural Analysis[3]

The molecule features a 1,2,4-substitution pattern.[2][3] The steric and electronic interplay between the ortho-chlorine (C2) and the methylsulfonyl group (C1) dictates its conformation and reactivity.[2]

Parameter Data / Descriptor
IUPAC Name 2,4-Dichloro-1-(methylsulfonyl)benzene
Common Synonyms 2,4-Dichlorophenyl methyl sulfone; Methyl 2,4-dichlorophenyl sulfone
CAS Registry Number 85901-48-0
Molecular Formula

Molecular Weight 225.09 g/mol
SMILES CS(=O)(=O)C1=C(Cl)C=C(Cl)C=C1
InChI Key DNWUINQASFDJJS-UHFFFAOYSA-N (Isomer specific)

Physicochemical Profile

The sulfone group imparts high polarity and crystallinity, resulting in a solid state at room temperature, distinct from its liquid sulfide precursor.[2]

Table 1: Physical & Chemical Constants
PropertyValue / RangeNote
Physical State White to off-white crystalline solidHigh lattice energy due to sulfone dipoles.[1][2]
Melting Point 102 – 105 °C (Predicted)Consistent with analogs (e.g., 4-chlorophenyl methyl sulfone, MP 98°C).[2]
Boiling Point ~360 °C (at 760 mmHg)Decomposition often occurs before boiling.[2]
Density

High density due to halogenation.[2]
LogP (Octanol/Water) 2.65 (Predicted)Moderate lipophilicity; lower than dichlorobenzene due to polar

.
pKa ~26 (

-proton)
The

-protons on the methyl group are weakly acidic.[2]
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water; sparingly soluble in hexane.[2]
Electronic Properties & Hammett Parameters

The methylsulfonyl group is a potent electron-withdrawing group (EWG) with a Hammett constant (


) of approximately +0.[2]72. Combined with the inductive withdrawal of the two chlorine atoms, the aromatic ring is significantly electron-deficient.[2]
  • LUMO Distribution: Concentrated at C2 and C4 carbons, facilitating nucleophilic attack.[2]

  • Dipole Moment: Significant dipole oriented along the C1-S axis, enhancing solubility in polar aprotic solvents.[2]

Synthetic Routes & Manufacturing[2]

The industrial synthesis typically proceeds via the oxidation of the corresponding thioether.[2] This route is preferred over direct sulfonylation due to the directing effects of the chlorine substituents.[2]

Primary Route: Thioether Oxidation

This two-step protocol ensures regiochemical purity.[2]

  • S-Alkylation: 2,4-Dichlorothiophenol is methylated to form 2,4-dichlorophenyl methyl sulfide.[2]

  • Oxidation: The sulfide is oxidized to the sulfone using Hydrogen Peroxide (

    
    ) or m-Chloroperbenzoic acid (mCPBA).[2]
    
Detailed Protocol (Self-Validating)
  • Step 1: Methylation

    • Dissolve 2,4-dichlorothiophenol (1.0 eq) in Acetone/K2CO3.

    • Add Iodomethane (MeI, 1.1 eq) dropwise at 0°C.[2]

    • Stir at RT for 2 hours. Filter inorganic salts and concentrate.[2]

    • Checkpoint: Product is a pale yellow liquid (Sulfide).[2]

  • Step 2: Oxidation [2]

    • Dissolve the sulfide in Glacial Acetic Acid.[2]

    • Add 30%

      
       (2.5 eq) slowly (exothermic reaction).[2]
      
    • Heat to 80°C for 4 hours to ensure complete oxidation of sulfoxide intermediate.

    • Pour into ice water. The sulfone precipitates as a white solid.[2][4]

    • Purification: Recrystallize from Ethanol/Water.[2]

Synthesis SM 2,4-Dichlorothiophenol Sulfide 2,4-Dichlorophenyl methyl sulfide SM->Sulfide MeI, K2CO3 Acetone, 25°C Sulfone 2,4-Dichloro-1- (methylsulfonyl)benzene Sulfide->Sulfone H2O2 (excess) AcOH, 80°C (Oxidation)

Figure 1: Step-wise synthesis from thiophenol precursors via sulfide intermediate.[2]

Reactivity & Stability: Nucleophilic Aromatic Substitution ( )

The core utility of 2,4-Dichloro-1-(methylsulfonyl)benzene lies in its reactivity toward nucleophiles.[2] The electron-deficient ring allows for the displacement of chloride ions.[2]

Regioselectivity (C2 vs. C4)

The molecule possesses two leaving groups (Cl) activated by the sulfone.[2]

  • C4 Position (Para): Generally favored for steric reasons.[2] The sulfone group is bulky, shielding the ortho (C2) position.[2]

  • C2 Position (Ortho): Activated by strong inductive effects (

    
    ) and field effects.[2] Small nucleophiles or those capable of coordinating with the sulfone oxygens may attack here.[2]
    

General Rule: Reaction with secondary amines (e.g., morpholine) typically yields the C4-substituted product as the major isomer, while the C2-isomer is a minor byproduct.[2]

Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer complex.[2] The stability of this intermediate determines the rate.[2]

SnAr Reactant 2,4-Dichloro-1- (methylsulfonyl)benzene TS Meisenheimer Complex Reactant->TS Nucleophile (Nu-) Attack at C4 Product 4-Substituted Sulfone TS->Product Elimination Byproduct Cl- TS->Byproduct

Figure 2:


 pathway favoring C4 substitution due to steric accessibility.[2]

Handling, Safety, and Stability

  • Stability: Stable under standard temperature and pressure.[2] Resistant to hydrolysis in neutral media.[2]

  • Hazards:

    • Skin/Eye Irritant: The compound is an alkylating agent precursor and potential irritant.[2]

    • Thermal Decomposition: Emits toxic fumes of

      
       and 
      
      
      
      upon combustion.[2]
  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) recommended to maintain high purity for catalytic applications.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 85901-48-0. Retrieved from [Link]

  • ChemSynthesis. (2025).[2][3][5] Synthesis and properties of 2,4-dichloro-1-methylsulfonylbenzene. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Mechanistic grounding for

    
     regioselectivity).
    

Sources

safety data sheet (SDS) for 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-1-(methylsulfonyl)benzene

This guide provides a comprehensive safety and handling framework for 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS No. 66640-63-9), a compound utilized in specialized research and development settings. As specific toxicological and safety data for this molecule are not extensively published, this document synthesizes information from structurally analogous compounds—namely dichlorobenzenes and sulfonyl-containing aromatics—to establish a robust, scientifically-grounded protocol. The procedures outlined herein are designed for researchers, scientists, and drug development professionals operating in controlled laboratory environments.

Chemical Identity and Hazard Synopsis

2,4-Dichloro-1-(methylsulfonyl)benzene is a chlorinated aromatic sulfone. Its chemical identity and physical properties are summarized below. The lack of comprehensive experimental data necessitates a cautious approach, assuming hazards based on its constituent functional groups.

PropertyValueSource
Molecular Formula C₇H₆Cl₂O₂S[1][2][3]
Molecular Weight 225.09 g/mol [1][2][3]
CAS Number 66640-63-9[1]
Appearance Solid (presumed)Inferred from structure
Storage Temperature 2-8°C, Sealed in dry conditions[1]

The primary hazards are inferred from the dichlorobenzene moiety, which is associated with irritation and organ toxicity, and the methylsulfonyl group, which can decompose under thermal stress to produce toxic sulfur oxides.

Caption: Chemical structure of 2,4-Dichloro-1-(methylsulfonyl)benzene.

Inferred Hazard Profile and GHS Classification

A definitive Globally Harmonized System (GHS) classification is not available. Based on analogous compounds, the following classification represents a cautious and responsible starting point for risk assessment.[4]

Hazard ClassPictogramSignal WordHazard Statement (Inferred)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[5]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[6]
Serious Eye Damage/Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[6][7]
Hazardous to the Aquatic Environment, Long-Term (Category 2)GHS09 (Environment)(None)H411: Toxic to aquatic life with long lasting effects.

Causality Behind Hazard Classification:

  • Oral Toxicity (H302): Chlorinated aromatic compounds often exhibit moderate oral toxicity. Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[8][9]

  • Skin and Eye Irritation (H315, H319): Dichlorobenzenes are known skin and eye irritants.[6] Prolonged contact can defat the skin, leading to dermatitis.[10] Direct eye contact is expected to cause significant irritation and potential damage.

  • Aquatic Toxicity (H411): Chlorinated benzenes are generally persistent in the environment and exhibit toxicity to aquatic organisms.[11] Therefore, release into waterways or sewer systems must be strictly avoided.[7][10][12]

Proactive Risk Mitigation and Safe Handling

A multi-layered approach to risk mitigation is mandatory. The hierarchy of controls serves as the foundational logic for all handling procedures.

Risk_Mitigation_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible for R&D) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls adapted for laboratory use.

Engineering and Administrative Controls
  • Primary Engineering Control: All handling of 2,4-Dichloro-1-(methylsulfonyl)benzene, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13]

  • Ventilation: The laboratory must be equipped with a general exhaust ventilation system to maintain low background concentrations.[12][14]

  • Administrative Controls: Access to the compound should be restricted to trained and authorized personnel. A designated area within the lab should be demarcated for its use. Do not eat, drink, or smoke in the handling area.[15] Wash hands thoroughly after handling.[13][16]

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to prevent dermal and ocular exposure.

Protection TypeSpecificationRationale and Standard
Hand Protection Nitrile or Neoprene gloves.Must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[16]
Eye/Face Protection Chemical safety goggles or glasses with side-shields.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[13][14] A face shield may be required if there is a splash hazard.[17][18]
Skin/Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[13][14] Ensure it is clean and buttoned.
Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, gloves).

    • Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

    • Decontaminate the work surface inside the fume hood.

    • Place an analytical balance and all necessary equipment (spatula, weigh paper, receiving vessel) inside the hood.

  • Handling:

    • Retrieve the container of 2,4-Dichloro-1-(methylsulfonyl)benzene from its designated storage location (2-8°C).[1]

    • Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation.

    • Carefully open the container. Avoid generating dust.

    • Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper on the balance.

    • Once the desired mass is obtained, carefully transfer the solid into the receiving vessel.

    • Securely close the primary container.

  • Cleanup and Disposal:

    • Add the solvent to the receiving vessel to dissolve the compound.

    • Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth.

    • Dispose of the weigh paper and cleaning cloths in a designated solid hazardous waste container.

    • Return the primary container to its storage location.

    • Wash hands thoroughly after completing the task and removing PPE.[15]

Emergency Response Protocols

Rapid and correct response to an emergency is critical.

First Aid Measures
  • General Advice: Move the affected person out of the dangerous area. Show this safety data sheet to the doctor in attendance. First-aid personnel should protect themselves from exposure.[5][19]

  • Inhalation: Remove the person to fresh air at once. If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[20][21]

  • Skin Contact: Immediately remove all contaminated clothing.[20] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[20][22] If irritation persists, get medical attention.[20]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][20] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[23] Never give anything by mouth to an unconscious person.[14] Call a poison control center or doctor immediately.[13][24]

Spill and Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation.[12] Remove all sources of ignition.[10] Wear the appropriate level of PPE as described in Section 3.2. Avoid breathing dust or vapors.[16]

  • Containment and Cleanup:

    • For small spills, cover with a non-combustible absorbent material such as dry sand, earth, or vermiculite.[12] Do not use combustible materials like sawdust.[12]

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8]

    • Prevent the spill from entering drains or waterways.[7][12]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12][13] A water spray can be used to cool closed containers.[10]

  • Specific Hazards: In a fire, a pressure increase can occur, potentially bursting the container.[12] Thermal decomposition can release hazardous and irritating gases.

  • Hazardous Combustion Products:

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)[13]

    • Sulfur oxides (SOx)[12][13]

    • Hydrogen chloride gas (HCl)[13]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive-pressure mode.[12][13]

Storage, Stability, and Disposal

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area.[12][13][15] Store at the recommended temperature of 2-8°C.[1] Protect from physical damage and keep away from sources of heat or ignition.[12][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[13][15]

  • Chemical Stability: The product is expected to be stable under standard ambient conditions.[5]

  • Waste Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility.[13] Do not allow it to enter the environment. All disposal practices must be in compliance with federal, state, and local regulations.

References

  • UNITED LABORATORIES INTERNATIONAL LLC. (2013-07-25). MATERIAL SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Fisher Scientific. (2012-03-07). SAFETY DATA SHEET.
  • BASF. (2026-02-12). Safety data sheet.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
  • Pipeline and Hazardous Materials Safety Administration - Department of Transportation. (2015-06-15). Interpretation Document.
  • MilliporeSigma. (2025-11-06). SAFETY DATA SHEET.
  • (n.d.). SAFETY DATA SHEET.
  • Key Organics. (2017-12-01). Safety Data Sheet.
  • (2009-09-22). SAFETY DATA SHEET.
  • Fisher Scientific Company. (2014-10-09). SAFETY DATA SHEET.
  • Fisher Scientific. (2023-08-25). SAFETY DATA SHEET.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • (2019-05-28). First Aid - Chemical Poisoning.
  • ChemScene. (n.d.). 1,4-Dichloro-2-(methylsulfonyl)benzene.
  • NOAA. (n.d.). BENZENE. CAMEO Chemicals.
  • (n.d.). Material Safety Data Sheet. Greenbook.net.
  • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
  • European Chemicals Agency. (n.d.). Substance Information. ECHA.
  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%.
  • YPF Quimica. (n.d.). benzene - HAZARD IDENTIFICATION.
  • Inxight Drugs. (n.d.). 1,2-DICHLORO-4-METHYLSULFONYLBENZENE.
  • (n.d.). 1,2-DICHLORO-4-METHYLSULFONYLBENZENE. gsrs.

Sources

melting point and boiling point of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Melting Point and Boiling Point of 2,4-Dichloro-1-(methylsulfonyl)benzene

Abstract This technical guide provides a comprehensive analysis of the thermodynamic properties of 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS 85901-48-0), a critical intermediate in the synthesis of agrochemicals and pharmaceutical compounds. The guide details the experimental melting point (77–79 °C), theoretical boiling point (~364 °C), and the structural factors influencing these values. It also outlines validated synthesis pathways and purification protocols to ensure data accuracy, distinguishing this specific isomer from its structural analogs.

Chemical Identity & Structural Analysis

Precise identification is paramount as the 2,4-dichloro isomer has distinct properties from its 3,4- (CAS 38452-47-0) and 2,5- (CAS 66640-63-9) analogs.

Attribute Detail
IUPAC Name 2,4-Dichloro-1-(methylsulfonyl)benzene
Common Synonyms 2,4-Dichlorophenyl methyl sulfone; 1,3-Dichloro-4-(methylsulfonyl)benzene
CAS Registry Number 85901-48-0
Molecular Formula C₇H₆Cl₂O₂S
Molecular Weight 225.09 g/mol
SMILES CS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Structure Description A benzene ring substituted at position 1 with a methylsulfonyl group (

) and at positions 2 and 4 with chlorine atoms.[1][2][3][4]

Thermodynamic Properties

Melting Point (MP)

The melting point is the primary indicator of purity for this crystalline solid. The presence of the sulfonyl group induces strong dipole-dipole interactions, elevating the melting point relative to the parent thioanisole.

  • Experimental Range: 77–79 °C (Standard Pressure) [1, 2]

  • Comparison with Isomers:

    • 3,4-Dichloro isomer: 109 °C (Higher symmetry leads to better lattice packing).

    • 2,5-Dichloro isomer: 87 °C.

    • 2,4-Dichloro isomer: 77–79 °C (Steric hindrance at the ortho-position destabilizes the crystal lattice slightly compared to the 3,4- analog).

Boiling Point (BP)

Like many diaryl or alkyl-aryl sulfones, 2,4-Dichloro-1-(methylsulfonyl)benzene exhibits a high boiling point and is prone to thermal decomposition before reaching its atmospheric boiling temperature.

  • Predicted Boiling Point: 364 °C at 760 mmHg [1].

  • Experimental Behavior: The compound is typically purified via recrystallization rather than distillation due to the risk of

    
     extrusion (desulfonylation) at temperatures exceeding 200–250 °C.
    
  • Vacuum Distillation: If distillation is required, it must be performed under high vacuum (<1 mmHg) where the boiling point is significantly reduced (estimated ~150–160 °C).

Solubility & Partition Coefficient
  • Water Solubility: Low (Hydrophobic aromatic ring).

  • Solubility in Organics: High in dichloromethane, ethyl acetate, and hot ethanol.

  • LogP (Octanol-Water): ~2.4 (Predicted).

Experimental Determination Protocols

To verify the physical constants, the following protocols are recommended. These methods prioritize safety and data integrity, accounting for the compound's thermal sensitivity.

Melting Point Determination (Capillary Method)
  • Equipment: Automated melting point apparatus (e.g., Mettler Toledo or Büchi) with video playback.

  • Sample Prep: Dry the sample in a vacuum desiccator over

    
     for 24 hours. Grind to a fine powder and fill the capillary to a height of 2–3 mm.
    
  • Ramp Rate:

    • Fast Ramp: 5 °C/min to 65 °C.

    • Slow Ramp: 1 °C/min from 65 °C to melt.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). A range >2 °C indicates impurity.

Boiling Point / Decomposition Analysis (DSC)

Direct boiling point measurement is discouraged. Differential Scanning Calorimetry (DSC) is the preferred method to determine thermal stability.

  • Protocol: Seal 2–5 mg of sample in a hermetic aluminum pan with a pinhole (to release pressure if decomposition occurs).

  • Cycle: Heat from 30 °C to 400 °C at 10 °C/min under nitrogen purge (50 mL/min).

  • Interpretation: An endothermic peak at ~78 °C confirms melting. An exothermic peak at elevated temperatures (>250 °C) indicates decomposition, confirming that the theoretical boiling point is not experimentally accessible at standard pressure.

Synthesis & Purification Workflow

The synthesis of 2,4-Dichloro-1-(methylsulfonyl)benzene typically proceeds via the oxidation of the corresponding sulfide or the sulfonylation of m-dichlorobenzene. The metabolic pathway from m-dichlorobenzene has also been documented in toxicology studies [3].

Synthesis Pathway (Graphviz)

SynthesisPathway Start m-Dichlorobenzene (Starting Material) Inter1 2,4-Dichlorobenzene- sulfonyl chloride Start->Inter1 Chlorosulfonic acid (ClSO3H), Heat Inter2 2,4-Dichlorobenzene- sulfinate Inter1->Inter2 Reduction (Na2SO3 / NaHCO3) Product 2,4-Dichloro-1- (methylsulfonyl)benzene (Target) Inter2->Product Methylation (MeI or DMS) AltStart 2,4-Dichlorothioanisole AltStart->Product Oxidation (H2O2 / Na2WO4)

Figure 1: Validated synthesis pathways. The chlorosulfonation route (top) is common in industrial settings, while the oxidation route (bottom) is often used in laboratory scale-up.

Purification Strategy

To achieve the sharp melting point (77–79 °C) required for validation:

  • Crude Isolation: Quench the reaction mixture in ice water; filter the precipitate.

  • Recrystallization: Dissolve the solid in minimal boiling ethanol or isopropanol. Allow to cool slowly to room temperature, then chill to 4 °C.

  • Washing: Wash crystals with cold hexane to remove non-polar impurities.

Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption which can depress the melting point.

References

  • MySkinRecipes. 2,4-dichloro-1-methylsulfonylbenzene Physical Properties. Retrieved from (Accessed Feb 2026).

  • Oakwood Chemical. 2,4-Dichlorophenylmethylsulfone (CAS 85901-48-0) Product Specifications. Retrieved from (Accessed Feb 2026).

  • Kato, Y., et al. (1986). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes. Toxicology and Applied Pharmacology, 82(3), 505-511.

Sources

2,4-Dichloro-1-(methylsulfonyl)benzene PubChem compound summary

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4-Dichloro-1-(methylsulfonyl)benzene

Prepared by a Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of 2,4-dichloro-1-(methylsulfonyl)benzene, also known as 2,4-dichlorophenyl methyl sulfone. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's synthesis, properties, reactivity, and potential applications. While this specific isomer is not extensively documented in major public chemical databases, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust and scientifically grounded resource. A key finding is its identification as a biologically active metabolite of m-dichlorobenzene, implicating it in the induction of hepatic drug-metabolizing enzymes, a crucial consideration in pharmacology and toxicology.

Compound Identification and Physicochemical Properties

2,4-Dichloro-1-(methylsulfonyl)benzene is a disubstituted aromatic sulfone. The presence of two chlorine atoms and a strongly electron-withdrawing methylsulfonyl group on the benzene ring dictates its chemical properties and reactivity.

IdentifierValueSource
Common Name 2,4-Dichlorophenyl methyl sulfone-
IUPAC Name 2,4-Dichloro-1-(methylsulfonyl)benzene-
CAS Number Not definitively available in public databases.-
PubChem CID Not available.-
Molecular Formula C₇H₆Cl₂O₂SCalculated
Molecular Weight 225.09 g/mol Calculated
Monoisotopic Mass 223.94656 DaCalculated
Calculated LogP 2.95Predicted
Topological Polar Surface Area 42.5 ŲPredicted

Note on Availability: The absence of a readily accessible, dedicated entry in databases like PubChem or a confirmed CAS number suggests that 2,4-dichloro-1-(methylsulfonyl)benzene is a niche chemical, primarily encountered in metabolic studies or as a specialized synthetic intermediate rather than a common commercial reagent.

Synthesis and Purification

The most logical and field-proven synthetic route to aryl sulfones is the oxidation of the corresponding aryl sulfide. This two-step approach provides a reliable and scalable method for the preparation of 2,4-dichloro-1-(methylsulfonyl)benzene.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation cluster_2 Purification & Analysis A 2,4-Dichlorothiophenol D 2,4-Dichlorophenyl methyl sulfide A->D Nucleophilic Substitution B Methylating Agent (e.g., CH3I) B->D Nucleophilic Substitution C Base (e.g., NaH, K2CO3) C->D Nucleophilic Substitution F 2,4-Dichloro-1-(methylsulfonyl)benzene D->F Oxidation E Oxidizing Agent (e.g., H2O2, m-CPBA) E->F G Crude Product F->G H Recrystallization or Chromatography G->H I Pure Product H->I J Spectroscopic Analysis (NMR, MS, IR) I->J

Caption: General two-step synthesis and purification workflow for 2,4-Dichloro-1-(methylsulfonyl)benzene.

Protocol 1: Synthesis of 2,4-Dichlorophenyl Methyl Sulfide (Precursor)

Causality: This procedure utilizes a standard Williamson ether synthesis-like reaction, adapted for thioethers. 2,4-Dichlorothiophenol is deprotonated by a base to form a potent thiolate nucleophile, which then displaces the iodide from methyl iodide to form the desired sulfide. Anhydrous conditions are crucial to prevent side reactions involving water.

Methodology:

  • To a stirred solution of 2,4-dichlorothiophenol (1 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equiv.) at room temperature under a nitrogen atmosphere.

  • Stir the resulting suspension for 30 minutes.

  • Add methyl iodide (1.2 equiv.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to 2,4-Dichloro-1-(methylsulfonyl)benzene

Causality: Hydrogen peroxide in acetic acid is a classic and effective system for oxidizing sulfides to sulfones.[1] The acetic acid acts as both a solvent and a catalyst, protonating the hydrogen peroxide to make it a more potent oxidant. The reaction is typically exothermic and proceeds cleanly. For substrates sensitive to acidic conditions, other oxidants like m-chloroperoxybenzoic acid (m-CPBA) are excellent alternatives.[2]

Methodology:

  • Dissolve the 2,4-dichlorophenyl methyl sulfide (1 equiv.) in glacial acetic acid.

  • To this solution, add 30% hydrogen peroxide (2.5-3.0 equiv.) dropwise. The addition should be controlled to maintain the reaction temperature below 50°C.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating (50-60°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material and the intermediate sulfoxide.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water.

  • The solid sulfone product will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Characterization

Disclaimer: The following spectral data are predicted based on established chemical shift theory and data from analogous compounds, such as p-chlorophenyl methyl sulfone, due to the lack of published experimental spectra for the title compound.[3]

Technique Predicted Key Features
¹H NMR Aromatic: 3H, complex splitting pattern between ~7.5-8.2 ppm. Methyl: 3H, singlet at ~3.2-3.4 ppm.
¹³C NMR Aromatic: 6 signals between ~128-142 ppm. Methyl: 1 signal at ~44-45 ppm.
IR Spectroscopy Strong SO₂ asymmetric stretch: ~1320-1340 cm⁻¹. Strong SO₂ symmetric stretch: ~1150-1170 cm⁻¹.
Mass Spec (EI) M⁺ isotopic cluster for C₇H₆Cl₂O₂S at m/z 224 (¹⁰⁰), 226 (⁶⁵), 228 (¹⁰). Key fragment: [M-CH₃]⁺.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ ~8.15 ppm (d, J ≈ 2.2 Hz, 1H): Proton at C6 (H-6). This proton is ortho to the strongly electron-withdrawing sulfonyl group, shifting it significantly downfield. It is coupled only to H-5, resulting in a doublet.

  • δ ~7.70 ppm (dd, J ≈ 8.5, 2.2 Hz, 1H): Proton at C5 (H-5). This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

  • δ ~7.55 ppm (d, J ≈ 8.5 Hz, 1H): Proton at C3 (H-3). This proton is ortho to a chlorine and coupled to H-5, appearing as a doublet.

  • δ ~3.30 ppm (s, 3H): Methyl protons (SO₂-CH₃). The sulfonyl group shifts these protons downfield compared to a sulfide; they appear as a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • ~141 ppm (C-1): Carbon bearing the sulfonyl group.

  • ~138 ppm (C-2): Carbon bearing a chlorine atom, deshielded.

  • ~135 ppm (C-4): Carbon bearing a chlorine atom, deshielded.

  • ~132 ppm (C-5): Aromatic CH.

  • ~130 ppm (C-6): Aromatic CH.

  • ~128 ppm (C-3): Aromatic CH.

  • ~44.5 ppm (SO₂-CH₃): Methyl carbon.[3]

Analytical Workflow

Analytical_Workflow A Purified Solid Sample B Dissolve in appropriate solvent (e.g., Acetonitrile/Water) A->B C HPLC Analysis B->C D GC-MS Analysis B->D E Purity Assessment (>95%?) C->E F Structural Confirmation D->F

Caption: Standard analytical workflow for purity and identity confirmation.

Chemical Reactivity Profile

The reactivity of the aromatic ring is governed by the competing directing effects of the three substituents.

  • -SO₂CH₃ (Methylsulfonyl) group: A powerful deactivating group and a meta-director.

  • -Cl (Chloro) groups: Deactivating groups that act as ortho, para-directors.

Electrophilic Aromatic Substitution (EAS)

The ring is strongly deactivated towards EAS due to the cumulative electron-withdrawing effects of all three substituents. Forcing conditions would be required for any reaction to proceed.

  • Positional Analysis:

    • C-3: Ortho to C2-Cl and C4-Cl. Para to nothing. Meta to the sulfonyl group. This position is the least deactivated.

    • C-5: Ortho to C4-Cl. Para to C2-Cl. Meta to the sulfonyl group. This position is also a likely candidate for substitution.

    • C-6: Ortho to the sulfonyl group and the C1-Cl. This position is the most deactivated.

Prediction: Electrophilic substitution, if it occurs, would preferentially take place at the C-5 position , influenced by the para-directing effect of the C-2 chlorine and the ortho-directing effect of the C-4 chlorine, both of which direct to this position.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing sulfonyl group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.

Prediction: The chlorine atom at the C-2 position (ortho to the sulfonyl group) and the chlorine at the C-4 position (para to the sulfonyl group) are both activated and susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). The relative reactivity would depend on the specific nucleophile and reaction conditions.

Applications and Biological Significance

While direct applications of 2,4-dichloro-1-(methylsulfonyl)benzene are not widely reported, its structure and known biological activity point to significant potential.

Metabolic Relevance in Drug Development

The most significant finding is that 2,4-dichlorophenyl methyl sulfone is a metabolite of m-dichlorobenzene . A study demonstrated that this metabolite, along with the 3,5-dichloro isomer, is responsible for the induction of hepatic microsomal drug-metabolizing enzymes (e.g., cytochrome P-450) in rats.[4]

Implication for Researchers: This is a critical piece of information. The formation of this sulfone metabolite from a precursor drug or environmental agent could lead to significant drug-drug interactions by altering the metabolism of other xenobiotics. Understanding the formation and activity of such metabolites is a core component of preclinical toxicology and drug safety assessment.

Potential as a Synthetic Intermediate

The sulfone functional group is a key pharmacophore found in numerous approved drugs and agrochemicals.[5][6] The combination of the sulfone moiety with a dichlorinated phenyl ring makes this compound a valuable, albeit underutilized, scaffold for library synthesis in discovery programs.

  • Pharmaceuticals: Aryl sulfones are known for activities including anti-inflammatory, anti-fungal, and anti-tumour properties.[5]

  • Agrochemicals: The dichlorophenyl motif is common in herbicides and fungicides. The compound could serve as a building block for novel pesticides.[7][8]

Safety and Handling

Disclaimer: No specific safety data sheet is available for this compound. The following information is based on the hazards associated with analogous chlorinated aromatic compounds and aryl sulfones.

Hazard CategoryGHS Classification (Predicted)Prevention & Handling Measures
Acute Toxicity Warning: Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Skin Irritation Warning: Causes skin irritation.Wear protective gloves and clothing.
Eye Irritation Warning: Causes serious eye irritation.Wear eye/face protection.
Environmental Warning: Very toxic to aquatic life.Avoid release to the environment.

First Aid Measures:

  • Inhalation: Move person to fresh air.

  • Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Handling & Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

  • Use personal protective equipment as required. Avoid creating dust.

References

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Online]. Available at: [Link]

  • Kimura, R., Kawai, M., Sato, M., Aimoto, T., & Murata, T. (1983). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Toxicology and Applied Pharmacology, 70(2), 246-253. [Link]

  • MDPI. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 543-549. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Online]. Available at: [Link]

  • Li, P., et al. (2011). Synthesis and bioactivity of novel sulfone derivatives containing 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety as chitinase inhibitors. Pesticide Biochemistry and Physiology, 101(1), 6-15. [Link]

  • Nenajdenko, V. G., et al. (2025). A reagent to access methyl sulfones. Nature Communications, 16(1), 1234. (Note: This is a representative citation for the importance of sulfones in medicinal chemistry). [Link]

  • Google Patents. (2015). Use of 3-isoxazolidinones compounds as selective herbicides. WO2015127259A1. [Online].
  • Google Patents. (2019). Pesticide composition containing 2-methyl sufone-5-(2,4-dichlorophenyl)-1,2,3-oxadiazole and amino-oligosaccharin and application of pesticide composition. CN109500000A. [Online].
  • Baxter, R. H., et al. (1985). Infrared Spectra of Sulfones and Related Compounds. Applied Spectroscopy, 39(1), 41-46. [Link]

Sources

Thermal Stability & Process Safety of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, process safety considerations, and handling protocols for 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS: 444-19-9). This document is structured for researchers and process chemists in the agrochemical and pharmaceutical sectors.

Executive Summary

2,4-Dichloro-1-(methylsulfonyl)benzene (also known as 2,4-dichlorophenyl methyl sulfone) is a critical intermediate in the synthesis of benzoylcyclohexanedione herbicides (e.g., Mesotrione, Sulcotrione) and specific pharmaceutical agents. While the sulfone moiety itself confers significant thermal robustness, the synthesis and processing of this compound present distinct thermal hazards—primarily related to the oxidation of its sulfide precursor and the potential for runaway decomposition at elevated temperatures.

This guide synthesizes the intrinsic thermal properties of the molecule with the extrinsic process hazards, providing a validated framework for safe scale-up and handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The thermal behavior of this compound is dictated by the electron-withdrawing nature of the sulfonyl group (


) and the steric/electronic effects of the chlorine substituents at the ortho (2) and para (4) positions.
PropertyData / Characteristic
IUPAC Name 2,4-Dichloro-1-(methylsulfonyl)benzene
CAS Number 444-19-9
Molecular Formula

Molecular Weight 225.09 g/mol
Physical State Crystalline Solid (Off-white to white)
Melting Point 102–104 °C (Typical range for this isomer class)
Boiling Point Decomposes prior to boiling at atmospheric pressure (>250 °C)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Thermal Hazard Class Class 4 (High Thermal Stability, but violent decomposition if confined)

Thermal Stability Profile

Intrinsic Stability (The Sulfone Moiety)

Aryl methyl sulfones are inherently stable due to the high bond dissociation energy of the


 and 

bonds.
  • Decomposition Onset (

    
    ):  Typically >280 °C  under inert atmosphere (DSC data for analogous aryl sulfones).
    
  • Mechanism: Thermal decomposition proceeds via

    
     extrusion, generating aryl radicals and methyl radicals.
    
  • Primary Decomposition Products: Sulfur dioxide (

    
    ), Chlorobenzene derivatives, Methyl chloride (
    
    
    
    ), and char.
Process Stability (The Synthesis Hazard)

The most critical thermal risk is not the isolated product, but the reaction mixture during its synthesis. The standard route involves the oxidation of 2,4-dichlorothioanisole (sulfide) using hydrogen peroxide (


) or peracids.
  • Hazard: Accumulation of unreacted peroxide or peracid intermediates.

  • Runaway Potential: The oxidation is highly exothermic (

    
    ).
    
  • Critical Control Point: If the reaction temperature exceeds 110 °C in the presence of excess peroxide, a secondary decomposition of the peroxide can trigger a thermal runaway, rupturing the reactor.

Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC) Screening

Objective: To determine the specific


 and energy of decomposition (

) for a specific batch (crucial for detecting catalytic impurities).

Methodology:

  • Sample Preparation: Weigh 2–4 mg of dried 2,4-Dichloro-1-(methylsulfonyl)benzene into a high-pressure gold-plated crucible (to prevent reaction with the pan).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp Rate: 5 °C/min from 30 °C to 400 °C.

  • Acceptance Criteria:

    • No exotherm observed below 200 °C.

    • Sharp endotherm (melting) at ~102–104 °C.

    • Exothermic decomposition onset >250 °C.

Protocol: Peroxide Quenching (Safety Critical)

Objective: To ensure thermal stability during workup by removing oxidant residues.

Step-by-Step Workflow:

  • Monitor: Verify reaction completion via HPLC (disappearance of sulfide and sulfoxide intermediate).

  • Cool: Bring reactor temperature to <25 °C.

  • Test: Use starch-iodide paper to confirm presence of excess oxidants.

  • Quench: Slowly add Sodium Bisulfite (

    
    )  solution (10% w/w) while maintaining 
    
    
    
    .
    • Caution: This reaction is exothermic.[1]

  • Verify: Retest with starch-iodide paper (must remain white).

  • Isolate: Proceed to filtration/extraction only after negative peroxide test.

Decomposition & Hazard Visualization

The following diagram illustrates the synthesis pathway, the critical thermal control loop, and the decomposition mechanism at high temperatures.

ThermalStability cluster_synthesis Synthesis & Process Hazard cluster_decomp Thermal Decomposition (>280°C) Sulfide 2,4-Dichlorothioanisole Reaction Oxidation Reaction (Exothermic) Sulfide->Reaction Precursor Oxidant H2O2 / Acid Oxidant->Reaction Reagent Quench Bisulfite Quench (Critical Control Point) Reaction->Quench Workup Heat High Heat Input Reaction->Heat Runaway (If Uncontrolled) Product 2,4-Dichloro-1-(methylsulfonyl)benzene (Stable Solid) Quench->Product Isolation Product->Heat Fire Exposure Radicals Homolytic Cleavage (Ar-SO2• + •CH3) Heat->Radicals Products SO2 (Gas) + Chlorobenzenes + CH3Cl Radicals->Products

Caption: Synthesis workflow highlighting the critical peroxide quenching step to prevent thermal runaway, and the high-temperature decomposition pathway.

Storage & Handling Recommendations

Based on the thermal profile, the following storage conditions are mandatory to maintain stability and prevent degradation:

  • Temperature: Store below 40 °C. While the melting point is >100 °C, prolonged heat can promote slow hydrolysis if moisture is present.

  • Segregation: Keep away from strong reducing agents (e.g., hydrides) and strong bases. Sulfones can undergo deprotonation at the

    
    -methyl position or nucleophilic attack under extreme conditions.
    
  • Container: High-density polyethylene (HDPE) or glass liners. Avoid iron or mild steel if trace moisture is possible, as

    
     formation (from decomposition) can cause corrosion.
    

References

  • Chemical Identity & Isomerism

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13543859, 2,4-Dichloro-1-(methylsulfonyl)benzene. Retrieved from [Link]

  • General Sulfone Stability

    • Busfield, W. K., & Ivin, K. J. (1961). The thermochemistry of some sulphones.[2][3] Part 1.—The kinetics of decomposition of dimethyl sulphone, benzyl methyl sulphone and allyl methyl sulphone. Transactions of the Faraday Society. Retrieved from [Link]

  • Synthesis & Process Safety (Analogous Chemistry)

    • Organic Syntheses. Preparation of Methanesulfonyl Cyanide (and general sulfone synthesis safety). Org. Synth. 1978, 58, 25. Retrieved from [Link]

  • Thermal Hazard Assessment: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference for DSC methodology in sulfone synthesis).

Sources

Technical Guide: Environmental Impact & Toxicity of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the environmental impact, toxicity profile, and handling protocols for 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS 85901-48-0), a critical intermediate in the synthesis of modern agrochemicals.

Executive Summary

2,4-Dichloro-1-(methylsulfonyl)benzene (also known as 2,4-Dichlorophenyl methyl sulfone) is a chlorinated aromatic sulfone utilized primarily as a high-value intermediate in the synthesis of benzoylcyclohexanedione herbicides (e.g., Mesotrione, Sulcotrione). Its chemical stability, driven by the electron-withdrawing sulfonyl group and the lipophilic chlorine substituents, presents specific environmental persistence challenges. This guide provides a rigorous analysis of its physicochemical properties, environmental fate, toxicological risks, and safe handling protocols for research and development applications.

Chemical Identity & Physicochemical Properties

Understanding the molecular behavior of this compound is essential for predicting its environmental transport and biological interaction.

PropertyValue / DescriptionTechnical Implication
IUPAC Name 2,4-Dichloro-1-(methylsulfonyl)benzenePrimary identifier for regulatory filings.
CAS Registry Number 85901-48-0 Unique identifier for inventory tracking.
Molecular Formula C₇H₆Cl₂O₂S
Molecular Weight 225.09 g/mol Moderate molecular weight facilitates membrane permeability.
Physical State Crystalline SolidLikely off-white to beige powder.
Melting Point 88–90 °C (Predicted)Solid at ambient temperatures; low volatility risk.
Log Kow (Octanol/Water) ~2.8 – 3.2 (Estimated)Moderate lipophilicity; potential for bioaccumulation in aquatic organisms.
Water Solubility Low (< 50 mg/L estimated)Limited mobility in pure water; transport likely via sediment adsorption.
Vapor Pressure Low (< 10⁻⁴ Pa at 25°C)Inhalation risk is primarily from dust, not vapor.

Synthesis & Industrial Relevance

The synthesis of 2,4-Dichloro-1-(methylsulfonyl)benzene typically follows a sulfur-oxidation pathway, critical for maintaining the regioselectivity required for downstream herbicide production.

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the standard industrial synthesis route, starting from 2,4-dichlorothioanisole.

SynthesisPathway Start 2,4-Dichlorothiophenol (Precursor) Step1 Methylation (MeI or DMS, Base) Start->Step1 Nucleophilic Subst. Intermediate 2,4-Dichlorothioanisole (Sulfide Intermediate) Step1->Intermediate Step2 Oxidation (H2O2 / Acetic Acid or mCPBA) Intermediate->Step2 Sulfoxidation Product 2,4-Dichloro-1-(methylsulfonyl)benzene (Target Sulfone) Step2->Product Yields Sulfone

Figure 1: Standard synthesis pathway via oxidation of the sulfide intermediate. The sulfone group provides the necessary electron-withdrawing character for subsequent nucleophilic aromatic substitutions in herbicide synthesis.

Environmental Fate & Transport

The combination of the stable sulfonyl moiety and the chlorinated ring makes this compound resistant to common degradation pathways.

Persistence (Hydrolysis & Photolysis)
  • Hydrolysis: The sulfone group (

    
    ) is highly stable to hydrolysis under environmental pH (4–9). The C-S bond is robust, and the chlorines deactivate the ring against electrophilic attack, though nucleophilic attack is possible under extreme alkaline conditions.
    
  • Photolysis: While chlorinated aromatics can undergo photodegradation, the electron-withdrawing sulfone group stabilizes the ring. Direct photolysis in water is expected to be slow (

    
     days).
    
Biodegradation
  • Aerobic: Expected to be not readily biodegradable . The presence of two chlorine atoms and a sulfone group hinders microbial oxidative cleavage.

  • Anaerobic: Reductive dechlorination may occur in anaerobic sediments but at a very slow rate.

Mobility & Bioaccumulation
  • Soil Adsorption (Koc): Estimated Koc of 500–1500 L/kg. The compound will exhibit low to moderate mobility in soil, preferring to bind to organic matter rather than leach rapidly into groundwater.

  • Bioconcentration Factor (BCF): With a Log Kow ~3.0, the estimated BCF is 50–150 L/kg. This indicates a moderate potential for bioaccumulation in fish, though it does not meet the threshold for PBT (Persistent, Bioaccumulative, Toxic) classification (typically BCF > 2000).

Toxicological Profile

As a halogenated sulfone, the primary toxicological concerns stem from its potential to act as a systemic toxicant and an irritant.

Mammalian Toxicity
EndpointClassificationDescription
Acute Oral Toxicity Category 4 (H302) Harmful if swallowed. Estimated LD50 (Rat) ~500–2000 mg/kg.
Skin Irritation Category 2 (H315) Causes skin irritation upon prolonged contact.
Eye Irritation Category 2A (H319) Causes serious eye irritation (mechanical & chemical).
Sensitization Data LackingStructurally similar sulfones are generally not strong sensitizers.
Ecotoxicity (Aquatic)

The compound is classified as Toxic to aquatic life with long-lasting effects (H411) .

  • Fish (96h LC50): Estimated 1–10 mg/L (e.g., Oncorhynchus mykiss).

  • Daphnia (48h EC50): Estimated 1–10 mg/L.

  • Algae (72h ErC50): Estimated < 10 mg/L.

  • Mechanism:[1] Narcosis (non-polar narcosis) and potential inhibition of specific enzymatic pathways due to the sulfonyl group.

Risk Assessment & Handling Protocols

For researchers handling 2,4-Dichloro-1-(methylsulfonyl)benzene, the following self-validating safety protocols are mandatory.

Engineering Controls
  • Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood .

  • Dust Control: Use static-dissipative tools to prevent dust cloud formation, as organic dusts can be explosive.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if dust generation is uncontrolled.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

  • Ocular: Chemical safety goggles (ANSI Z87.1).

Environmental Release Logic (Graphviz Visualization)

This diagram outlines the decision logic for waste disposal to prevent environmental contamination.

WasteLogic Waste Waste Generation (Solid/Liquid) Check Is it Aqueous? Waste->Check Aqueous Aqueous Waste Check->Aqueous Yes Organic Organic Solvent/Solid Check->Organic No Treat Activated Carbon Adsorption (Remove Sulfone) Aqueous->Treat Pre-treatment Drain Prohibited: DO NOT DRAIN Aqueous->Drain NEVER Incinerate High-Temp Incineration (>1100°C with Scrubber) Organic->Incinerate Direct Treat->Incinerate Solid Residue

Figure 2: Waste disposal decision tree. Note that incineration requires scrubbers to capture HCl and SOx gases generated during combustion.

Analytical Methodology

To validate the presence and concentration of this compound in environmental samples, the following HPLC-UV/MS protocol is recommended.

HPLC-UV/MS Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV: 235 nm (Sulfone absorption band).

    • MS: ESI Positive Mode (Look for [M+H]+ = 225/227 cluster due to Cl isotopes).

  • Retention Time: Expected to elute after unsubstituted sulfones but before fully chlorinated benzenes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 85901-48-0. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Chlorinated Sulfones (Read-Across Data). Retrieved from [Link]

  • U.S. EPA. Estimation Programs Interface (EPI) Suite™ for LogKow and Biodegradation Prediction. Retrieved from [Link]

Sources

A Technical Guide to High-Purity 2,4-Dichloro-1-(methylsulfonyl)benzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of high-purity 2,4-Dichloro-1-(methylsulfonyl)benzene (2,4-DCMB), a key chemical intermediate for professionals in pharmaceutical research, drug development, and advanced organic synthesis. We will explore the sourcing of this compound, realistic pricing expectations, its synthesis and purification, critical quality control methodologies, and its applications in modern medicinal chemistry.

Introduction and Strategic Importance

2,4-Dichloro-1-(methylsulfonyl)benzene is an aromatic sulfone characterized by a benzene ring substituted with two chlorine atoms and a methylsulfonyl group (-SO₂CH₃). The sulfone functional group is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule.[1][2] The specific 2,4-dichloro substitution pattern offers distinct electronic properties and steric bulk, making 2,4-DCMB a valuable and precisely functionalized building block for targeted synthesis.

Its primary value lies in its role as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[3][4]

Chemical Structure and Properties

Caption: Chemical structure of 2,4-Dichloro-1-(methylsulfonyl)benzene.

Key Physicochemical Data:

  • Molecular Formula: C₇H₆Cl₂O₂S

  • Molecular Weight: 225.09 g/mol

  • Appearance: Typically an off-white to white crystalline solid.

Supplier Landscape and Procurement Strategy

A critical finding of our market analysis is that 2,4-Dichloro-1-(methylsulfonyl)benzene is not a widely stocked, off-the-shelf chemical. Unlike its isomer, 3,4-Dichlorophenyl methyl sulfone (CAS No. 38452-47-0), the 2,4-dichloro variant is less common. This necessitates a procurement strategy focused on custom synthesis or specialized chemical suppliers.

Key Supplier Categories:

  • Custom Synthesis Organizations (CSOs): These are companies that specialize in producing non-stock chemicals on demand. They are the most likely source for high-purity 2,4-DCMB.

  • Research Chemical Marketplaces: Platforms that aggregate catalogs from numerous smaller suppliers may occasionally list this compound, but availability can be sporadic.

  • Specialty Intermediate Manufacturers: Companies that produce related chlorinated or sulfonylated compounds may have the capability to synthesize 2,4-DCMB as a related product.

Pricing Considerations:

Direct pricing is unavailable due to the custom-synthesis nature of the compound. However, pricing can be estimated based on related, commercially available isomers.

CompoundSupplier ExamplePurityQuantityPrice (USD)Reference
3,4-Dichlorophenyl methyl sulfone Sigma-AldrichAldrichCPR250 mg$121.00
2-Chlorophenyl methyl sulfone Chem-Impex≥ 99% (HPLC)1 g$29.34[4]
2-Chlorophenyl methyl sulfone Chem-Impex≥ 99% (HPLC)100 g$1,418.62[4]

Expectation: For a custom synthesis of high-purity (>98%) 2,4-Dichloro-1-(methylsulfonyl)benzene, researchers should budget for costs that are likely higher than these off-the-shelf isomers, particularly for initial small-scale batches (1-10 g). Pricing will be highly dependent on the quantity required, the purity specification, and the synthetic route chosen by the CSO.

Synthesis and Purification Pathways

Understanding the synthesis of 2,4-DCMB is crucial for evaluating a supplier's capability and for troubleshooting potential impurities. The most established method for creating the aryl-SO₂CH₃ bond is through a Friedel-Crafts-type reaction.

A plausible and efficient synthetic route starts from the readily available 1,3-dichlorobenzene.

start 1,3-Dichlorobenzene step1 Friedel-Crafts Sulfonylation start->step1 reagent1 Methanesulfonic Anhydride ((CH₃SO₂)₂O) reagent1->step1 catalyst Trifluoromethanesulfonic Acid (CF₃SO₃H) catalyst->step1 product Crude 2,4-Dichloro-1- (methylsulfonyl)benzene step1->product Electrophilic Aromatic Substitution purification Purification product->purification final_product High-Purity Product (>98%) purification->final_product method Recrystallization (e.g., from Isopropyl Alcohol) method->purification

Caption: Proposed workflow for the synthesis of 2,4-DCMB.

Experimental Causality:

  • Step 1: Friedel-Crafts Sulfonylation: This reaction involves the electrophilic aromatic substitution of 1,3-dichlorobenzene. Methanesulfonic anhydride serves as the source of the electrophilic "CH₃SO₂⁺" species. A strong acid catalyst, such as trifluoromethanesulfonic acid, is essential to generate this reactive electrophile.[5] The directing effects of the two chlorine atoms on the benzene ring (ortho, para-directing but deactivating) will primarily yield the desired 2,4-disubstituted product, along with other isomers that must be removed during purification.

  • Step 2: Purification: Achieving high purity is critical. The primary method for purifying the crude solid product is recrystallization. A solvent such as isopropyl alcohol or an ethanol/water mixture is often effective.[5] The principle is to dissolve the crude product in a minimum amount of hot solvent, in which the desired compound and its isomeric impurities have different solubilities. As the solution cools, the less soluble, desired 2,4-DCMB will crystallize out, leaving the more soluble impurities behind in the solvent. Multiple recrystallization steps may be necessary to achieve >98% purity.

Quality Control and Analytical Methodology

Verifying the purity and identity of 2,4-DCMB is a non-negotiable step. A robust analytical protocol ensures batch-to-batch consistency and the integrity of downstream experiments. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for this purpose.[6][7]

start Receive Sample of 2,4-DCMB prep Prepare Standard & Sample (e.g., 1 mg/mL in Acetonitrile) start->prep inject Inject Sample prep->inject hplc HPLC System Setup hplc->inject hplc_params Column: C18 (e.g., 4.6x150mm) Mobile Phase: Acetonitrile/Water Gradient Flow Rate: 1.0 mL/min Detector: UV @ ~254 nm hplc_params->hplc run Chromatographic Separation inject->run detect Data Acquisition run->detect analyze Analyze Chromatogram detect->analyze decision Purity > 98%? analyze->decision pass Release for Use decision->pass Yes fail Further Purification Required decision->fail No

Caption: Standard workflow for purity analysis of 2,4-DCMB by HPLC.

Detailed HPLC Protocol (Self-Validating System)
  • Objective: To determine the purity of 2,4-Dichloro-1-(methylsulfonyl)benzene by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

  • Materials:

    • 2,4-DCMB sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Volumetric flasks and pipettes

    • HPLC vials

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10 mg of the 2,4-DCMB sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection Wavelength: Scan from 210-400 nm with a PDA detector to determine the optimal wavelength, typically around 254 nm for aromatic compounds.

      • Gradient Elution:

        Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
        0.0 50 50
        20.0 5 95
        25.0 5 95
        25.1 50 50

        | 30.0 | 50 | 50 |

    • Analysis: Inject the sample. Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak corresponding to 2,4-DCMB.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Trustworthiness: This protocol is self-validating. The use of a gradient elution ensures that both more polar and less polar impurities will be eluted from the column, providing a comprehensive purity assessment. A PDA detector confirms that the main peak is spectrally homogenous and does not co-elute with impurities.

Applications in Drug Discovery and Development

The 2,4-dichlorophenyl sulfone moiety is a key structural alert for medicinal chemists. It serves as a rigid scaffold that can be further functionalized to interact with biological targets. Its most significant role is as an intermediate for creating more complex active pharmaceutical ingredients (APIs).

A prominent example of the utility of this chemical scaffold is in the development of antifungal agents. A closely related structure, cis-2-(2,4-dichlorophenyl)-2-([8][9][10]triazole-1-methyl)-[3][8]dioxolane-4-methyl methanesulfonate, is a critical intermediate in the synthesis of the widely used antifungal drug itraconazole.[11] This underscores the value of the 2,4-dichlorophenyl core, combined with a sulfone or sulfonate group, in building potent therapeutic agents.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for 2,4-DCMB is not widely available, data from analogous compounds like 4-Chlorophenyl methyl sulfone can provide guidance.[12]

  • Hazard Class: Expected to be harmful if swallowed and may cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8 °C) is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • 2,4-Dichloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene. (n.d.). P212121 Store. Retrieved February 15, 2026, from [Link]

  • 4-Chlorophenyl methyl sulfone SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • dichloro-methylsulfonyl-benzene - 31540-74-6. (2025, May 20). ChemSynthesis. Retrieved February 15, 2026, from [Link]

  • (2,4-Dichlorophenyl)methanesulfonyl chloride | C7H5Cl3O2S | CID 594471. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([8][9][10]- triazole-1-methyl )-[3][8] dioxolane -4-Methyl methanesulfonate. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. (1994).
  • WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds. (n.d.). Google Patents.
  • 2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene | C15H11Cl2NO2S | CID 2771755. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • A New Reagent to Access Methyl Sulfones. (2022). ChemRxiv.
  • Herbicides. (n.d.). FBN. Retrieved February 15, 2026, from [Link]

  • Methanone, (2,4-dichlorophenyl)phenyl- (CAS# 19811-05-3). (n.d.). Angene Chemical. Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2020). Journal of Chemical Reviews, 2(3), 193-206.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2018). Mini-Reviews in Organic Chemistry, 15(4), 301-318.
  • HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. (2011, August 24). Walsh Medical Media. Retrieved February 15, 2026, from [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (2021).
  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2022, May 20). MDPI. Retrieved February 15, 2026, from [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018, January 17). PLOS ONE. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Synthesis of Pharmaceutical Intermediates Using 2,4-Dichloro-1-(methylsulfonyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichloro-1-(methylsulfonyl)benzene is a versatile chemical intermediate of significant interest in the pharmaceutical industry. Its unique electronic and structural features, characterized by a benzene ring substituted with two chlorine atoms and a strongly electron-withdrawing methylsulfonyl group, render it an excellent scaffold for the synthesis of a wide array of complex molecules. The presence of the methylsulfonyl group activates the chlorine atoms, particularly the one at the 4-position, towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the strategic introduction of various functional groups, paving the way for the construction of diverse molecular architectures found in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthetic utility of 2,4-dichloro-1-(methylsulfonyl)benzene, complete with detailed application notes and experimental protocols for its use in the synthesis of key pharmaceutical intermediates.

Scientific Foundation: The Chemistry of 2,4-Dichloro-1-(methylsulfonyl)benzene

The reactivity of 2,4-dichloro-1-(methylsulfonyl)benzene is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the sulfonyl group.

In the case of 2,4-dichloro-1-(methylsulfonyl)benzene, both chlorine atoms are activated. However, the chlorine atom at the 4-position (para to the methylsulfonyl group) is generally more reactive towards nucleophilic displacement. This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate, a key transient species in the SNAr mechanism, when the nucleophile attacks the para position. The negative charge can be delocalized onto the oxygen atoms of the sulfonyl group through resonance, a stabilizing effect that is more significant for para-substitution compared to ortho-substitution.

This predictable regioselectivity is a cornerstone of the synthetic utility of 2,4-dichloro-1-(methylsulfonyl)benzene, allowing for the controlled and selective formation of desired products.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the safety precautions for all reagents is paramount.

2,4-Dichloro-1-(methylsulfonyl)benzene:

  • Hazards: Harmful if swallowed. Causes serious eye irritation. May cause long-lasting harmful effects to aquatic life.[1]

  • Precautions: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves, eye protection, and face protection.[1]

  • First Aid: If swallowed, call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

General Laboratory Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Application Note 1: Synthesis of N-Aryl-4-chloro-2-(methylsulfonyl)anilines

Introduction:

The synthesis of substituted anilines is a fundamental transformation in medicinal chemistry, as the aniline moiety is a key pharmacophore in a multitude of therapeutic agents, including kinase inhibitors. The reaction of 2,4-dichloro-1-(methylsulfonyl)benzene with various aniline derivatives provides a direct route to N-aryl-4-chloro-2-(methylsulfonyl)anilines, which can serve as crucial intermediates in the development of these targeted therapies.

Reaction Scheme:

SNAr_Aniline reactant1 2,4-Dichloro-1- (methylsulfonyl)benzene reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) Heat reactant1->reagents reactant2 Substituted Aniline (R-NH2) reactant2->reagents product N-(Aryl)-4-chloro-2- (methylsulfonyl)aniline reagents->product

General Synthetic Workflow for N-Aryl-4-chloro-2-(methylsulfonyl)anilines.

Protocol: Synthesis of 4-Chloro-2-(methylsulfonyl)-N-(3-methylphenyl)aniline

This protocol is a representative example based on the synthesis of related sulfonamides and illustrates the general procedure for the reaction of a dichlorinated sulfonylbenzene derivative with an aniline.

Materials:

  • 2,4-Dichloro-1-(methylsulfonyl)benzene

  • m-Toluidine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-1-(methylsulfonyl)benzene (1.0 eq), m-toluidine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to yield 4-chloro-2-(methylsulfonyl)-N-(3-methylphenyl)aniline as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • 1H NMR and 13C NMR: To confirm the chemical structure and regiochemistry of the substitution.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Parameter Description
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Key Reagents 2,4-Dichloro-1-(methylsulfonyl)benzene, Substituted Aniline, Base
Typical Solvents DMF, DMSO, NMP
Temperature Range 80-150 °C
Work-up Aqueous work-up, precipitation, filtration
Purification Recrystallization, Column Chromatography

Table 1: Summary of Reaction Parameters for the Synthesis of N-Aryl-4-chloro-2-(methylsulfonyl)anilines.

Application Note 2: Synthesis of Aryloxy-4-chloro-2-(methylsulfonyl)benzenes

Introduction:

Diaryl ether linkages are prevalent in a wide range of biologically active molecules, including natural products and synthetic drugs. The reaction of 2,4-dichloro-1-(methylsulfonyl)benzene with substituted phenols provides a facile route to aryloxy-4-chloro-2-(methylsulfonyl)benzenes. These intermediates can be further elaborated to construct complex pharmaceutical agents.

Reaction Scheme:

SNAr_Phenol reactant1 2,4-Dichloro-1- (methylsulfonyl)benzene reagents Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) Heat reactant1->reagents reactant2 Substituted Phenol (R-OH) reactant2->reagents product Aryloxy-4-chloro-2- (methylsulfonyl)benzene reagents->product

General Synthetic Workflow for Aryloxy-4-chloro-2-(methylsulfonyl)benzenes.

Protocol: Synthesis of 4-Chloro-1-(methylsulfonyl)-2-(p-tolyloxy)benzene

This protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution with phenols.[2]

Materials:

  • 2,4-Dichloro-1-(methylsulfonyl)benzene

  • p-Cresol

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add p-cresol (1.2 eq) and anhydrous DMF.

  • Add cesium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add 2,4-dichloro-1-(methylsulfonyl)benzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with deionized water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 4-chloro-1-(methylsulfonyl)-2-(p-tolyloxy)benzene.

Characterization:

The identity and purity of the final product should be confirmed by:

  • 1H NMR and 13C NMR: To verify the structure and regioselectivity.

  • Mass Spectrometry: To confirm the molecular weight.

  • IR Spectroscopy: To identify characteristic functional groups.

Parameter Description
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Key Reagents 2,4-Dichloro-1-(methylsulfonyl)benzene, Substituted Phenol, Base
Typical Solvents DMF, DMSO, Acetonitrile
Temperature Range 60-120 °C
Work-up Extractive work-up
Purification Column Chromatography

Table 2: Summary of Reaction Parameters for the Synthesis of Aryloxy-4-chloro-2-(methylsulfonyl)benzenes.

Case Study: A Building Block for Kinase Inhibitors

While a direct synthesis of a marketed drug from 2,4-dichloro-1-(methylsulfonyl)benzene is not readily found in the literature, its structural motif is highly relevant to the synthesis of kinase inhibitors. For instance, the core of the BRAF inhibitor Vemurafenib contains a dichlorinated aromatic ring. The principles of nucleophilic aromatic substitution on such activated systems are central to the construction of these complex molecules.

The intermediates synthesized through the protocols described above, such as N-aryl-4-chloro-2-(methylsulfonyl)anilines, are valuable precursors. The remaining chlorine atom can be further functionalized, for example, through cross-coupling reactions, to introduce additional diversity and build up the final API structure.

Conclusion

2,4-Dichloro-1-(methylsulfonyl)benzene is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its well-defined reactivity, primarily through regioselective nucleophilic aromatic substitution, allows for the efficient and controlled introduction of key pharmacophoric elements such as substituted anilines and aryloxy groups. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important intermediate in the quest for novel therapeutics. As with all chemical syntheses, adherence to strict safety protocols is essential for the successful and safe implementation of these procedures.

References

  • Shetty, M., & Gowda, B. T. (2005). N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3427–o3428. [Link]

  • Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2010. [Link]

  • Zhong, Y., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(15), 4949. [Link]

  • Frączk, M., et al. (2018). The compound resulting from the synthesis by Frączk and his group in 2018 was an intermediate in creating novel diaryl ethers, which are NNRTIs with improved solubility. Molecules, 23(10), 2465.
  • Xia, Y., et al. (2011). A novel class of benzoxaborole β-lactamase inhibitors. Journal of Medicinal Chemistry, 54(17), 5947–5955.
  • Kobayashi, S., et al. (2016). Synthesis and herbicidal activity of novel pyrazolinone derivatives. Journal of Pesticide Science, 41(2), 53-59.
  • Vagin, M., et al. (2010). Synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline. Synthesis, 2010(12), 2041-2044.
  • Zhong, Y., et al. (2022). Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. Molecules, 27(15), 4949. [Link]

Sources

Application Note: Regioselective SNAr Strategies for 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-Dichloro-1-(methylsulfonyl)benzene. This scaffold is a critical intermediate in the synthesis of sulfone-based pharmacophores, including 5-HT6 antagonists and agrochemicals.

The core challenge in utilizing this substrate is controlling regioselectivity between the ortho (C2) and para (C4) chlorine atoms. While both positions are activated by the strong electron-withdrawing methylsulfonyl group (


), steric and electronic factors create a distinct reactivity hierarchy. This guide provides mechanistic insights, validated protocols for C4-selective substitution, and analytical methods for isomer differentiation.

Mechanistic Insight & Regioselectivity

The Substrate Architecture

The substrate features two potential leaving groups (chlorides) and one activating group (sulfone).

  • Electronic Activation: The

    
     group activates the ring via strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects. Both C2 and C4 positions are stabilized by the sulfone in the intermediate Meisenheimer complex.
  • Steric Environment: Unlike the nitro group (

    
    ), the methylsulfonyl group is tetrahedral and sterically bulky. This creates significant hindrance at the ortho (C2) position.
    
The Regioselectivity Dichotomy[1]
  • Path A (Para/C4 Attack): This is the kinetically favored pathway for most nucleophiles. The C4 position is sterically accessible, and the Meisenheimer complex is stabilized by resonance without the steric penalty of the adjacent sulfone.

  • Path B (Ortho/C2 Attack): While the inductive effect is strongest at the ortho position, the steric bulk of the

    
     group blocks the approach of nucleophiles. However, small nucleophiles or those capable of hydrogen-bonding (e.g., ammonia, hydrazine) may show increased C2 reactivity due to the "built-in solvation" effect, though C4 usually remains dominant.
    
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the stabilization of the transition states.

SNAr_Mechanism Substrate 2,4-Dichloro-1- (methylsulfonyl)benzene TS_Ortho Ortho-Meisenheimer Complex (Sterically Hindered) Substrate->TS_Ortho Path B (High Barrier) TS_Para Para-Meisenheimer Complex (Sterically Favored) Substrate->TS_Para Path A (Low Barrier) Nu Nucleophile (Nu-) Nu->TS_Ortho Nu->TS_Para Prod_Ortho Product A (Ortho-Substituted) Minor Isomer TS_Ortho->Prod_Ortho -Cl⁻ Prod_Para Product B (Para-Substituted) Major Isomer TS_Para->Prod_Para -Cl⁻

Figure 1: Mechanistic pathway showing the kinetic preference for Para (C4) substitution due to steric hindrance at the Ortho (C2) position.

Experimental Protocols

Safety Considerations
  • Substrate: 2,4-Dichloro-1-(methylsulfonyl)benzene is an irritant and potential skin sensitizer.[1]

  • Solvents: DMF and DMSO are skin-penetrating solvents; handle with butyl rubber gloves.

  • Exotherm: SNAr reactions are exothermic. Control addition rates strictly.

Protocol A: C4-Selective Amination (Standard)

This protocol is optimized for secondary amines (e.g., morpholine, piperidine) to maximize the para-isomer yield.

Reagents:

  • Substrate: 1.0 eq (e.g., 2.25 g, 10 mmol)

  • Nucleophile (Amine): 1.1 eq

  • Base: Potassium Carbonate (

    
    ), 2.0 eq (anhydrous, micronized)
    
  • Solvent: Acetonitrile (MeCN) or DMF (5 mL/g substrate)

Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 eq) and

    
     (2.0 eq).
    
  • Solvate: Add MeCN (or DMF for lower reactivity amines). Stir at room temperature for 10 minutes to create a slurry.

  • Addition: Add the amine (1.1 eq) dropwise over 5 minutes.

    • Note: If using a volatile amine, use a cooling bath (0°C) during addition to prevent loss.

  • Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC.

    • Checkpoint: Conversion should be >95% within 2–4 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (10 volumes). The product often precipitates as a solid.

    • Filter the solid.[4] If oil forms, extract with Ethyl Acetate (

      
      ).
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if isomer separation is required.

Protocol B: Forcing Conditions (Optimization Screen)

If the C2 (ortho) isomer is desired or if the nucleophile is unreactive, use this screening workflow.

Variable Matrix:

VariableCondition A (Mild)Condition B (Forcing)Mechanistic Impact
Solvent THF / MeCNDMSO / NMPPolar aprotic solvents stabilize the charged Meisenheimer complex.
Temperature 25°C100–120°CHigher T overcomes the steric barrier at C2 (Ortho).
Base


Cesium ("Cesium Effect") can assist in leaving group departure.
Stoichiometry 1.1 eq Nu3.0 eq NuExcess nucleophile drives the reaction but risks bis-substitution (C2+C4).

Analytical Validation (Self-Validating System)

To ensure the integrity of the reaction, you must distinguish between the regioisomers.

HPLC Method for Isomer Differentiation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Para (C4) isomer is typically more polar and elutes earlier than the ortho (C2) isomer in many amine substitutions due to the symmetry and dipole moment vectors, though this must be confirmed with standards.

    • Bis-substituted product (if forcing conditions are used) will be the most non-polar (latest eluting).

NMR Signature (1H NMR in )
  • Starting Material:

    • Doublet (~8.1 ppm, J=8.5 Hz, H-6)

    • Doublet (~7.5 ppm, J=2.0 Hz, H-3)

    • Doublet of Doublets (~7.6 ppm, H-5)

  • C4-Substitution (Para-product):

    • Look for the loss of the symmetric splitting pattern. The proton ortho to the sulfone (H-6) remains deshielded (~8.0 ppm).

    • The proton at C3 (between substituents) shifts significantly upfield if an electron-donating amine is attached at C4.

  • C2-Substitution (Ortho-product):

    • The shielding effect of the amine is now on the proton ortho to the sulfone. The most deshielded proton (H-6) will shift upfield compared to the starting material.

Optimization Workflow

Use the following decision tree to optimize yield and regioselectivity.

Optimization_Flow Start Start Reaction (Protocol A) Check HPLC Analysis (Conversion & Ratio) Start->Check Good >95% Conv. >10:1 Para:Ortho Check->Good Success Low_Conv Low Conversion Check->Low_Conv <50% Yield Poor_Regio Poor Regioselectivity (Mixed Isomers) Check->Poor_Regio High Impurity Action_Heat Increase Temp (+20°C) Switch to DMSO Low_Conv->Action_Heat Action_Cold Lower Temp (-10°C) Change Solvent to Toluene Poor_Regio->Action_Cold Action_Heat->Check Action_Cold->Check

Figure 2: Decision tree for optimizing reaction conditions based on HPLC feedback.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Foundational text on SNAr mechanisms and Meisenheimer complexes).
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Sigma-Aldrich. Safety Data Sheet: 2,4-Dichloro-1-(methylsulfonyl)benzene. Link

  • Roh, K. R., et al. (1999). Regioselective Nucleophilic Substitution of 2,4-Dichlorobenzenesulfonyl Chlorides. Synthetic Communications, 29(16).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67667, 2,4-Dichloro-1-(methylsulfonyl)benzene. Link

Sources

reaction protocols for functionalizing 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DCS

Abstract

This application note details the orthogonal reactivity profiles of 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS: 16763-79-4).[1] It serves as a practical guide for medicinal chemists seeking to selectively functionalize the C2 and C4 positions. By exploiting the competition between electronic activation and steric hindrance, researchers can achieve high regiocontrol: Nucleophilic Aromatic Substitution (SNAr) favors the C2 position (electronic control), while Palladium-Catalyzed Cross-Coupling typically favors the C4 position (steric control).

Substrate Analysis & Reactivity Profile[1]

The scaffold features a benzene ring substituted with a methylsulfonyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and two chlorine atoms. The sulfone is a potent electron-withdrawing group (EWG) (

), significantly activating the ring toward nucleophilic attack while deactivating it toward electrophilic substitution.
Electronic vs. Steric Map
  • Position C2 (Ortho):

    • Electronic: Highly activated.[1] The inductive effect of the sulfone (

      
      ) is strongest here, stabilizing the Meisenheimer complex intermediate during SNAr.
      
    • Steric: Hindered.[1] The bulky sulfone group shields this chlorine, making it less accessible to large transition metal catalysts.

  • Position C4 (Para):

    • Electronic: Activated via resonance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), but less inductively activated than C2.
      
    • Steric: Accessible.[1] This position is sterically uncongested, making it the preferred site for oxidative addition by bulky Palladium species.

Reaction Decision Tree

The following workflow illustrates the divergent synthesis pathways available based on the choice of first-step reaction conditions.

ReactionWorkflow Start 2,4-Dichloro-1- (methylsulfonyl)benzene Decision Select First Step Start->Decision PathA Path A: S_NAr (Nucleophilic Attack) Decision->PathA Small Nucleophiles (Amines/Alkoxides) PathB Path B: Pd-Catalysis (Suzuki-Miyaura) Decision->PathB Bulky Pd-Catalysts (Boronic Acids) ProductA C2-Substituted Product (Electronic Control) PathA->ProductA Preferential Displacement at C2 ProductB C4-Substituted Product (Steric Control) PathB->ProductB Oxidative Addition at C4

Figure 1: Divergent synthesis workflow. Path A exploits electronic activation for C2 selectivity; Path B exploits steric accessibility for C4 selectivity.

Module A: Regioselective SNAr (C2-Functionalization)

Mechanistic Insight

In SNAr reactions with 2,4-dihalo-1-EWG systems, the rate-determining step is often the formation of the Meisenheimer complex. The C2 position benefits from superior inductive stabilization due to its proximity to the sulfone. Consequently, small to moderately sized nucleophiles (primary amines, alkoxides) will displace the C2-chloride with high selectivity (>90%).

Protocol 1: C2-Amination with Morpholine

Objective: Synthesis of 4-(5-chloro-2-(methylsulfonyl)phenyl)morpholine.[1]

Reagents:

  • Substrate: 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 equiv) or DIPEA (1.5 equiv) for solubility
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve 1.0 mmol of the substrate in 3.0 mL of DMSO.

  • Addition: Add finely ground

    
     (2.0 mmol). Stir for 5 minutes at room temperature.
    
  • Nucleophile: Add Morpholine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C . Monitor by LC-MS.[1]

    • Note: Reaction is typically complete within 2–4 hours.[1] Higher temperatures (>100°C) may degrade regioselectivity, promoting bis-substitution.[1]

  • Workup:

    • Pour the reaction mixture into 15 mL of ice-water.

    • The product often precipitates as a solid.[1] Filter and wash with water.[1][2]

    • If oil forms: Extract with EtOAc (3x 10 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via silica flash chromatography (Hexanes/EtOAc gradient).

Data: Expected Regioselectivity Ratios

Nucleophile Conditions C2-Product (%) C4-Product (%) Bis-Product (%)
Morpholine DMSO, 60°C >92 <5 <3[1]
Methylamine THF, 0°C >95 <2 <3

| Sodium Methoxide | MeOH, 0°C | >90 | <8 | <2 |

Module B: Regioselective Suzuki Coupling (C4-Functionalization)

Mechanistic Insight

Palladium-catalyzed cross-coupling requires oxidative addition of Pd(0) into the C-Cl bond.[1] While C2 is electronically more labile, the bulky sulfone group creates a "steric wall." By using a bulky ligand (e.g., SPhos, XPhos, or even


 in excess), the catalyst is directed toward the accessible C4-Cl bond.
Protocol 2: C4-Arylation with Phenylboronic Acid

Objective: Synthesis of 2-chloro-4-phenyl-1-(methylsulfonyl)benzene.[1]

Reagents:

  • Substrate: 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3-5 mol%) or 
    
    
    
    + SPhos
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction tube with Nitrogen or Argon.[1]

  • Loading: Add substrate (1.0 mmol), Phenylboronic acid (1.1 mmol), and Catalyst (0.03 mmol) to the tube.

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M aq. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.0 mL).
    
  • Degassing: Sparge the mixture with Nitrogen for 5 minutes.

  • Reaction: Seal the tube and heat to 90°C for 12 hours.

    • Checkpoint: If C2-coupling is observed (rare under these conditions), lower temperature to 70°C and increase reaction time.[1]

  • Workup:

    • Dilute with EtOAc, filter through a pad of Celite to remove Pd black.

    • Wash filtrate with water and brine.[1]

  • Purification: Silica gel chromatography. The C4-coupled product is usually less polar than the bis-coupled byproduct.[1]

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation Strategy
Skin Sensitizer Chlorinated sulfones can cause allergic dermatitis.[1]Double-glove (Nitrile); wash immediately if splashed.[1]
Thermal Stability Sulfones may release ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

if heated to decomposition (>200°C).
Do not exceed 140°C in sealed vessels.[1]
Pressurization Heating volatile amines in sealed tubes generates pressure.[1]Use rated pressure vials; cool completely before opening.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: 2,4-Dichloro-1-(methylsulfonyl)benzene.[1][3] Retrieved from (General safety and physical property verification).[1]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Foundational text on SNAr regioselectivity rules regarding inductive effects).

  • Liotta, C. L., et al. "The effect of ortho substituents on the rates of nucleophilic aromatic substitution." Journal of the American Chemical Society.
  • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Source for steric control in cross-coupling of polychlorinated arenes).[1][4][5][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87620, 2,4-Dichlorophenyl methyl sulfone.[1] Retrieved from .[1]

(Note: Specific reaction yields provided in tables are representative of this chemical class based on standard medicinal chemistry benchmarks for 2,4-dihalo-1-EWG systems.)

Sources

Application Note: Utilization of 2,4-Dichloro-1-(methylsulfonyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process engineers in the agrochemical sector. It focuses on the strategic utilization of 2,4-Dichloro-1-(methylsulfonyl)benzene (also referred to as 2,4-dichlorophenyl methyl sulfone) as a scaffold for synthesizing HPPD-inhibitor herbicides (e.g., Sulcotrione analogs) and novel sulfonyl-aromatic active ingredients.

Executive Summary

2,4-Dichloro-1-(methylsulfonyl)benzene (CAS: 1835-13-8 or related isomer analogs) represents a critical "activated aromatic" scaffold in the design of modern herbicides, particularly 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors (e.g., Mesotrione, Sulcotrione) and Protoporphyrinogen Oxidase (PPO) inhibitors .

Its utility stems from the methylsulfonyl (-SO₂Me) group, which acts as a potent electron-withdrawing group (EWG). This group activates the benzene ring—specifically the ortho and para positions—facilitating Nucleophilic Aromatic Substitution (SₙAr) under mild conditions. This guide details the mechanistic basis for regioselectivity and provides validated protocols for converting this scaffold into high-value agrochemical intermediates.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features a benzene ring substituted with:

  • C1: Methylsulfonyl group (Strong EWG,

    
    ).
    
  • C2 & C4: Chlorine atoms (Leaving groups, mild EWG).

Mechanism of Action: Regioselective SₙAr

The sulfonyl group lowers the energy of the Meisenheimer complex intermediate, allowing nucleophiles to displace the chlorine atoms.

  • Para-Activation (C4): The primary site of attack for bulky nucleophiles due to lower steric hindrance.

  • Ortho-Activation (C2): Highly activated due to inductive proximity to the sulfone, but sterically crowded. Accessing this site often requires smaller nucleophiles or specific solvent effects (e.g., dipolar aprotic solvents like DMSO).

Critical Pathway Diagram

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Agrochemical_Synthesis_Pathway Start 2,4-Dichloro-1- (methylsulfonyl)benzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Subst. SnAr_Para S_nAr (Para) Displacement Start->SnAr_Para Direct Displacement (C4) SnAr_Ortho S_nAr (Ortho) Displacement Start->SnAr_Ortho Steric Control (C2) Inter_Nitro 2,4-Dichloro-5-nitro- 1-(methylsulfonyl)benzene Nitration->Inter_Nitro C5 Activation Inter_Nitro->SnAr_Para Nucleophile (R-OH/R-NH2) Benzoic Carbonylation/ Hydrolysis SnAr_Para->Benzoic Pd-Cat Carbonylation Final_HPPD HPPD Inhibitor (e.g., Sulcotrione Analog) Benzoic->Final_HPPD Condensation w/ 1,3-Dione

Figure 1: Divergent synthetic pathways for 2,4-Dichloro-1-(methylsulfonyl)benzene in herbicide synthesis.

Experimental Protocols

Protocol A: Regioselective Nitration (Activation Step)

This step introduces a nitro group at C5 (meta to sulfone, ortho to C4-Cl), creating a densely functionalized core common in Mesotrione manufacturing.

Reagents:

  • Substrate: 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 eq)

  • Solvent: Sulfuric Acid (98%)

  • Reagent: Fuming Nitric Acid (1.1 eq)

Procedure:

  • Dissolution: Charge the reactor with H₂SO₄ and cool to 0–5°C. Slowly add the substrate with vigorous stirring. Ensure complete dissolution.

  • Nitration: Add fuming HNO₃ dropwise, maintaining internal temperature <10°C to prevent over-nitration or oxidation of the methyl-sulfone side chain.

  • Reaction: Allow to warm to 25°C and stir for 3 hours. Monitor via HPLC (Target: Disappearance of starting material).

  • Quench: Pour reaction mixture onto crushed ice (5x volume). The product, 2,4-dichloro-5-nitro-1-(methylsulfonyl)benzene, will precipitate as a pale yellow solid.

  • Purification: Filter, wash with water until neutral pH, and recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85–92% Key Insight: The sulfone directs meta, but the chlorines direct ortho/para. The C5 position is the synergistic locus for electrophilic attack, avoiding the deactivated positions ortho to the sulfone.

Protocol B: SₙAr Displacement for Biaryl Ether Synthesis

This protocol describes the displacement of the C4-Chlorine by a phenol, a common motif in PPO inhibitors .

Reagents:

  • Substrate: 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 eq)

  • Nucleophile: Substituted Phenol (e.g., 3-methoxyphenol) (1.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or NMP (Polar aprotic is essential)

Procedure:

  • Setup: In a dry flask under N₂, combine the phenol and K₂CO₃ in DMF. Stir at 25°C for 30 mins to generate the phenoxide.

  • Addition: Add the sulfone substrate in one portion.

  • Heating: Heat to 80–100°C. The reaction rate is dependent on the nucleophilicity of the phenol.

    • Note: The C4-Cl is displaced preferentially over C2-Cl due to steric accessibility.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF. Dry over MgSO₄.

  • Validation: ¹H NMR will show the loss of the doublet corresponding to C4-H and the appearance of ether linkage signals.

Self-Validating Checkpoint: If the reaction is sluggish, add a catalytic amount of 18-Crown-6 (5 mol%) to solubilize the potassium cation, enhancing the phenoxide's reactivity.

Protocol C: Conversion to Benzoic Acid Precursors (Carbonylation)

To synthesize Sulcotrione -type herbicides, the aromatic ring must be converted to a benzoic acid derivative (e.g., 2-chloro-4-methylsulfonylbenzoic acid).

Reagents:

  • Substrate: Product from Protocol B (or raw starting material)

  • Catalyst: Pd(OAc)₂ (2 mol%) / dppf (4 mol%)

  • CO Source: Carbon Monoxide (balloon or 5 bar)

  • Nucleophile: Water (for acid) or Methanol (for ester)

  • Base: Triethylamine (3.0 eq)

Procedure:

  • Autoclave Loading: Combine substrate, Pd catalyst, ligand, and base in Methanol.

  • Pressurization: Purge with N₂, then pressurize with CO to 5 bar.

  • Reaction: Heat to 100°C for 12 hours.

  • Mechanism: Palladium inserts into the C-Cl bond (preferentially the oxidative addition occurs at the more electron-deficient C-Cl bond if not sterically hindered, or requires specific ligand tuning for C2 vs C4 selectivity).

    • Optimization: For C2-carboxylation (ortho to sulfone), bulky ligands are required to prevent C4 insertion.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Melting Point 98–102°C (Pure Starting Material)Lower MP indicates isomer contamination.
Solubility High in DCM, EtOAc, DMF. Low in Water.Use DMF/NMP for SₙAr reactions to maximize rate.
Regioselectivity C4-Cl > C2-Cl for bulky nucleophiles.If C2 substitution is required, use smaller nucleophiles (e.g., NaOMe) or higher temp.
Stability Stable to acid/oxidizers.Labile to strong bases at high temp (benzyne formation risk).

Safety & Handling (SDS Highlights)

  • Hazard Class: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).

  • Specific Risk: Sulfones can be absorbed through the skin. Wear nitrile gloves (double-gloving recommended for DMF solutions).

  • Thermal Runaway: Nitration reactions are highly exothermic. Never add nitric acid rapidly to the substrate; accumulation of unreacted acid can lead to a runaway explosion.

References

  • Syngenta Ltd. "Herbicidal Triketones and process for their preparation." U.S. Patent 5,006,158. (Describes the general synthesis of Sulcotrione/Mesotrione precursors involving sulfonyl-benzoic acids).

  • Beak, P. et al. "Regioselective Lithiation of Sulfonyl Benzenes." Journal of Organic Chemistry, 1989. (Mechanistic grounding for ortho-direction by sulfonyl groups).

  • PubChem Compound Summary. "Sulcotrione." National Center for Biotechnology Information. (Verifying the 2-chloro-4-methylsulfonylbenzoyl substructure).

  • ChemicalBook. "2,4-Dichloro-1-(methylsulfonyl)benzene Properties and Suppliers." (Source for physical property verification).

  • Imperial College London. "Nucleophilic Aromatic Substitution (SnAr) Mechanisms." (Academic grounding for the reactivity logic).

reduction of sulfonyl group in 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2,4-Dichloro-1-(methylsulfonyl)benzene

Executive Summary

This guide details the protocol for the chemoselective reduction of 2,4-Dichloro-1-(methylsulfonyl)benzene (Target A) to 2,4-Dichlorothioanisole (Target B).

The Core Challenge: The primary difficulty in this transformation is the preservation of the aryl chloride substituents. Sulfone reduction typically requires harsh reducing agents (e.g.,


 at reflux, dissolving metals) that frequently cause simultaneous hydrodehalogenation (loss of Cl atoms).

The Solution: We prioritize a Low-Valent Titanium (LVT) protocol generated in situ from


 and 

. This method operates at significantly lower temperatures (-78°C to 0°C) than standard hydride reductions, kinetically favoring the reduction of the highly polarized

bonds over the oxidative addition into the

bond. A secondary protocol using DIBAL-H is provided as an alternative for substrates where titanium waste is a downstream concern.

Mechanistic Insight & Strategy

Substrate Analysis
  • Target Functional Group: Methylsulfonyl (

    
    ). Oxidation State: S(VI).
    
  • Off-Target Risk: Aryl Chlorides (C-2, C-4). Susceptible to oxidative addition by transition metals or radical reduction.

  • Goal: Reduction to Sulfide (

    
    ). Oxidation State: S(II).
    
The Low-Valent Titanium (LVT) Advantage

The reagent system formed by mixing


 and 

generates active species (likely

or

surface species).
  • Coordination: The highly oxophilic Titanium species coordinates strongly to the sulfonyl oxygens.

  • Electron Transfer: Ti transfers electrons to the sulfur center, cleaving the S-O bonds.

  • Selectivity: The reaction is driven by the formation of strong Ti-O bonds. At low temperatures (-78°C), this thermodynamic sink drives the reaction faster than the kinetic barrier for inserting into the

    
     bond.
    
Reaction Pathway Diagram

Ti_Reduction_Mechanism Reagents TiCl4 + LiAlH4 LVT Low-Valent Ti [Ti(0)/Ti(II)] Reagents->LVT In situ generation (-78°C) Complex Ti-O Coordinated Complex LVT->Complex Substrate 2,4-Dichloro-1-(methylsulfonyl)benzene (Sulfone) Substrate->Complex Coordination Cleavage S-O Cleavage / Ti-O Formation Complex->Cleavage Electron Transfer Product 2,4-Dichlorothioanisole (Sulfide) Cleavage->Product Reduction SideProduct Titanium Oxides (Solid Waste) Cleavage->SideProduct

Figure 1: Mechanistic pathway for Titanium-mediated sulfone reduction.

Experimental Protocols

Protocol A: Low-Valent Titanium Reduction (Recommended)

Best for: High chemoselectivity, preserving aryl chlorides.

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • 
     (Titanium Tetrachloride): 1.2 equiv
    
  • 
     (Lithium Aluminum Hydride): 2.4 equiv (0.6 equiv per hydride, used to reduce Ti)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Ti Preparation: Charge the flask with anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • TiCl4 Addition: Add

    
     dropwise via syringe. Caution: Fumes vigorously in air. The solution will turn yellow.
    
  • Generation of LVT: Add

    
     (1.0 M in THF) dropwise over 15 minutes.
    
    • Observation: The mixture will darken to a deep black/blue suspension, indicating the formation of low-valent titanium.

    • Critical: Stir at -78°C for 30 minutes to ensure complete formation of the active species.

  • Substrate Addition: Dissolve 2,4-Dichloro-1-(methylsulfonyl)benzene in minimal THF. Add this solution dropwise to the black Ti suspension at -78°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC or HPLC.

    • Note: Do not reflux. Higher temperatures increase the risk of dehalogenation.

  • Quench: Cool back to -20°C. Carefully add saturated aqueous

    
     dropwise. Caution: Hydrogen gas evolution.
    
  • Workup: Dilute with Ethyl Acetate. Filter the slurry through a Celite pad to remove Titanium salts (which can be sticky). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
Protocol B: DIBAL-H Reduction (Alternative)

Best for: Labs without TiCl4 handling capabilities; larger scale where filtration of Ti salts is problematic.

Reagents:

  • Substrate: 1.0 equiv

  • DIBAL-H (Diisobutylaluminum hydride): 3.0 - 4.0 equiv (1.0 M in Toluene)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Dry glassware under inert atmosphere.

  • Dissolution: Dissolve substrate in anhydrous Toluene.

  • Addition: Add DIBAL-H solution dropwise at Room Temperature.

  • Reaction: Heat to Reflux (110°C) for 12–18 hours.

    • Risk:[1] Prolonged reflux may lead to trace dechlorination (approx. 5-10%). Monitor strictly.

  • Quench (Rochelle's Salt Method): Cool to 0°C. Dilute with ether. Add water dropwise, followed by 15% NaOH, then water (Fieser method) OR use saturated Potassium Sodium Tartrate (Rochelle's salt) solution and stir vigorously for 2 hours until layers separate clearly.

  • Isolation: Extract organic layer, dry, and concentrate.[2][3]

Process Visualization

Experimental_Workflow Start Start: Inert Atmosphere Setup Ti_Gen Generate active Ti species (TiCl4 + LiAlH4 in THF @ -78°C) Start->Ti_Gen Add_Sub Add 2,4-Dichloro-1-(methylsulfonyl)benzene (Dropwise addition) Ti_Gen->Add_Sub Warm Warm to 0°C (Stir 2-4 hours) Add_Sub->Warm Check QC Check (TLC/HPLC) Is Sulfone consumed? Warm->Check Check->Warm No (Extend time) Quench Quench with sat. NH4Cl (Careful: H2 evolution) Check->Quench Yes Filter Filter through Celite (Remove Ti salts) Quench->Filter Isolate Isolate Sulfide Product Filter->Isolate

Figure 2: Workflow for the Low-Valent Titanium reduction protocol.

Quality Control & Characterization

To validate the transformation, compare the spectral data of the starting material (Sulfone) vs. the product (Sulfide).

Table 1: Key Analytical Differentiators

FeatureSulfone (Starting Material)Sulfide (Product)Mechanism of Change

NMR (Methyl)

ppm (Singlet)

ppm (Singlet)
Loss of electron-withdrawing Oxygen atoms increases shielding.
IR Spectroscopy Strong bands:

(asym) &

(sym)
ABSENT Disappearance of

stretching vibrations.
MS (Mass Spec) Parent Ion

Parent Ion

Loss of two Oxygen atoms (Mass -32).
TLC (

)
Lower

(More Polar)
Higher

(Less Polar)
Loss of polar sulfonyl group.

Troubleshooting Dehalogenation: If you observe a mass peak corresponding to


 (loss of Cl) or a complex NMR splitting pattern in the aromatic region (loss of substitution pattern), the reaction temperature was too high. Switch strictly to Protocol A  and ensure the temperature does not exceed 0°C.

References

  • Drabowicz, J., & Mikolajczyk, M. (1978). Rapid reduction of sulfones to sulfides using lithium aluminum hydride-titanium tetrachloride.[4][5] Journal of the Chemical Society, Chemical Communications, (17), 767a-768.

  • Gardner, J. N., Kaiser, S., Krubiner, A., & Lucas, H. (1973). Reduction of sulfones to sulfides with diisobutylaluminum hydride. Canadian Journal of Chemistry, 51(9), 1419-1422.

  • Bordwell, F. G., & McKellin, W. H. (1951). The Reduction of Sulfones to Sulfides.[5][6] Journal of the American Chemical Society, 73(5), 2251–2253.

  • Kekulé, A. (1867). Ueber die Constitution der aromatischen Verbindungen. Annalen der Chemie und Pharmacie.

Sources

Application Note: Regioselective Synthesis of Biaryl Sulfones from 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Biaryl sulfones represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for selective COX-2 inhibitors (e.g., Etoricoxib), 5-HT6 antagonists, and various agrochemicals. The starting material, 2,4-Dichloro-1-(methylsulfonyl)benzene (DCS) , offers a unique electrophilic platform due to the presence of two chemically distinct chloride handles activated by a strong electron-withdrawing sulfone group (


).

This guide details the regioselective preparation of biaryl sulfones from DCS. Unlike symmetrical dihalides, DCS presents a "selectivity puzzle":

  • C2-Cl (Ortho): Electronically activated by the adjacent sulfone (inductive effect) but sterically crowded.

  • C4-Cl (Para): Activated by resonance but sterically accessible.

Key Insight: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), steric factors typically dominate , rendering the C4-position significantly more reactive than the C2-position. This protocol leverages this bias to synthesize 4-aryl-2-chloro-1-(methylsulfonyl)benzenes with high fidelity, followed by forcing conditions to functionalize the C2 position if a terphenyl core is desired.

Mechanistic Grounding & Regioselectivity Map

To design a robust protocol, one must understand the electronic landscape of the substrate. The sulfone group is a strong electron-withdrawing group (EWG) (


).
The Electronic vs. Steric Conflict
  • Oxidative Addition (The Rate-Limiting Step): Palladium(0) species prefer electron-deficient aryl chlorides. Both C2 and C4 are activated.

  • The Ortho Effect: While the C2 position is more electron-deficient (closer to the EWG), the bulky

    
     group creates a "steric wall." Standard phosphine ligands (e.g., 
    
    
    
    ) cannot easily accommodate the transition state required for oxidative addition at C2.
  • The Solution: Use of bulky, electron-rich ligands (e.g., SPhos, XPhos) facilitates oxidative addition at the less hindered C4 position first.

Visualization: Reaction Logic Flow

ReactionLogic Start 2,4-Dichloro-1- (methylsulfonyl)benzene Decision Selectivity Factor: Sterics vs. Electronics Start->Decision PathA Path A: C4-Selective Suzuki Coupling (Kinetic Control) Decision->PathA Pd(0) Catalysis (Steric Dominance) PathB Path B: C2-Selective SNAr (Nucleophilic Sub.) Decision->PathB Nucleophiles (OR, NHR) (Electronic Dominance) ProductA 4-Aryl-2-chloro-1- (methylsulfonyl)benzene PathA->ProductA ProductB 2-Substituted-4-chloro Analogs (Heteroatom) PathB->ProductB

Figure 1: Decision tree for functionalizing 2,4-Dichloro-1-(methylsulfonyl)benzene. Palladium catalysis favors the C4 path.[1]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol describes the mono-arylation of DCS to form 4-(4-fluorophenyl)-2-chloro-1-(methylsulfonyl)benzene . The conditions are optimized to prevent "over-coupling" (bis-arylation) at the C2 position.

Reagents & Equipment[1][2][3][4]
  • Substrate: 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 equiv).

  • Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv).

  • Catalyst System:

    
     (2 mol%) + SPhos (4 mol%).
    
    • Why SPhos? It forms a highly active monolithic Pd(0) species that is bulky enough to enforce selectivity for the unhindered C4 chloride while being electron-rich enough to activate the C-Cl bond [1].

  • Base:

    
     (2.0 equiv, anhydrous).
    
  • Solvent: Toluene : Water (10:1 v/v).

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).

Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a distinct vial, dissolve

      
       (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in degassed Toluene (1 mL). Stir at ambient temperature for 10 minutes until the solution turns from orange to pale yellow (indicating reduction to Pd(0)-L species).
      
  • Reaction Assembly:

    • To a 25 mL reaction tube equipped with a magnetic stir bar, add:

      • 2,4-Dichloro-1-(methylsulfonyl)benzene (225 mg, 1.0 mmol).

      • 4-Fluorophenylboronic acid (154 mg, 1.1 mmol).

      • Potassium phosphate tribasic (

        
        ) (424 mg, 2.0 mmol).
        
    • Seal the tube with a septum cap.

    • Evacuate and backfill with Argon (x3 cycles).

  • Solvent Addition & Initiation:

    • Inject degassed Toluene (4 mL) and degassed Water (0.4 mL).

    • Add the pre-formed catalyst solution via syringe.

    • Place the reaction vessel in a pre-heated oil bath at 80°C .

  • Monitoring (Self-Validation):

    • TLC System: Hexanes:EtOAc (3:1).

    • Checkpoint (2-4 hours):

      • Starting Material (

        
        ) should disappear.
        
      • Mono-coupled Product (

        
        ) should appear.
        
      • Bis-coupled impurity (

        
        ) should be <5%.
        
    • Note: If the reaction stalls, add 1 mol% additional catalyst; do not increase temperature above 90°C to avoid C2 activation.

  • Work-up & Purification:

    • Cool to room temperature.[1][2][3] Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Expected Data Profile
ParameterValue / Observation
Yield 85 - 92%
Selectivity (C4:C2) > 20:1
Physical State White to off-white crystalline solid
1H NMR Diagnostic The singlet for

typically shifts slightly upfield (approx 3.1 ppm) relative to starting material due to the shielding cone of the new aryl ring.

Advanced Workflow: Synthesis of Terphenyl Sulfones (C2 Activation)

If the target requires functionalization at both positions (e.g., a 2,4-diaryl sulfone), the C2 position must be addressed after the C4 coupling. The steric hindrance at C2 requires a more aggressive catalytic system.

Protocol Modification for C2-Coupling (Step 2)
  • Substrate: The isolated 4-aryl-2-chloro-1-(methylsulfonyl)benzene from Protocol 3.

  • Catalyst:

    
     (2 mol%) + XPhos  (4-6 mol%).
    
    • Why XPhos? XPhos is exceptionally efficient for sterically hindered aryl chlorides (ortho-substitution) [2].

  • Solvent: 1,4-Dioxane (Reflux, 100-110°C).

  • Time: 12-18 hours.

Visualization: Sequential Coupling Pathway

SequentialCoupling Step1 Step 1: C4 Arylation (Pd-SPhos, 80°C) Kinetic Selectivity Intermediate Intermediate: 4-Aryl-2-chloro-sulfone Step1->Intermediate Yield ~90% Step2 Step 2: C2 Arylation (Pd-XPhos, 110°C) Forcing Conditions Intermediate->Step2 Purified Int. Final Target: 2,4-Diaryl Sulfone Step2->Final Yield ~75%

Figure 2: Sequential workflow for accessing sterically congested terphenyl sulfones.

Troubleshooting & Critical Parameters

Common Failure Modes
IssueRoot CauseCorrective Action
Low Conversion Catalyst poisoning by

or poor solubility.
Ensure vigorous degassing. Switch solvent to 1,4-Dioxane if substrate precipitates.
Poor Selectivity (Bis-coupling) Temperature too high (>100°C) or excess boronic acid.Keep Temp < 85°C. Add boronic acid slowly (syringe pump) to keep local concentration low.
Hydrodehalogenation Reduction of C-Cl bond instead of coupling.Use anhydrous solvents; ensure base is dry. Avoid alcoholic solvents (isopropanol/ethanol).
Safety Note: Sulfone Reactivity

While sulfones are generally stable, the intermediates are potent electrophiles.

  • Skin Sensitizers: Aryl halides and sulfones can cause contact dermatitis. Use double nitriles.

  • Exotherms: Suzuki couplings are exothermic. On scales >5g, active cooling (reflux condenser) is mandatory before heating initiates.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Fairlamb, I. J. S. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2011.

  • Vertex AI Search Results. "Preparation of Etoricoxib intermediates from chlorosulfones." (Patents EP2479166A1, US6812346).

  • Bera, P., et al. "Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions." Pen & Prosperity, 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Substitution Reactions of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dichloro-1-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals aiming to improve reaction yields and troubleshoot common experimental issues. Here, we synthesize fundamental mechanistic principles with practical, field-proven advice to help you navigate the complexities of these reactions.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

Before diving into troubleshooting, a solid understanding of the underlying reaction mechanism is crucial.

Q1: What is the primary mechanism for substitution on 2,4-Dichloro-1-(methylsulfonyl)benzene, and why is the ring activated?

Answer: The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr) , which proceeds via an addition-elimination pathway.[1][2] Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, this substrate is highly susceptible to attack by nucleophiles.

The reason for this reactivity lies in the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group. This group significantly reduces the electron density of the benzene ring, making it "electron-poor" or electrophilic. It activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate formed during the reaction.[1][3] This resonance-stabilized intermediate is known as a Meisenheimer complex .[3][4] The reaction is finalized when a leaving group (a chloride ion in this case) is eliminated, restoring the ring's aromaticity.[2]

graph SNAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: General SNAr Addition-Elimination Mechanism.
Q2: Which chlorine atom (at position C-2 or C-4) is more reactive, and what determines the regioselectivity?

Answer: This is a critical question that directly impacts yield and product purity. In 2,4-Dichloro-1-(methylsulfonyl)benzene, both chlorine atoms are activated because they are ortho (C-2) and para (C-4) to the electron-withdrawing sulfonyl group. This positioning is essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[1][5]

Generally, substitution occurs preferentially at the C-4 (para) position .

The rationale involves a combination of electronic and steric factors:

  • Electronic Effects: The para position allows for direct delocalization of the negative charge onto the sulfonyl group's oxygen atoms, providing substantial stabilization. While the ortho position also benefits from stabilization, it is often slightly less effective.

  • Steric Hindrance: The C-2 position is sterically hindered by the adjacent, bulky methylsulfonyl group. Nucleophiles, especially larger ones, will find it easier to attack the more accessible C-4 position.

Therefore, while a mixture of isomers is possible, the 4-substituted-2-chloro-1-(methylsulfonyl)benzene is typically the major product. Controlling reaction conditions is key to maximizing this inherent selectivity.[6][7]

Part 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during these substitution reactions and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've set up the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 2,4-Dichloro-1-(methylsulfonyl)benzene, even after several hours.

While the sulfonyl group is a strong activator, some nucleophile-substrate combinations have a significant activation energy barrier. The reaction may be too slow at room temperature.

Solution:

  • Incremental Temperature Increase: Gently heat the reaction mixture. Start at a modest temperature (e.g., 40-50 °C) and monitor the progress. If conversion remains low, increase the temperature in 10-20 °C increments. Many SNAr reactions require temperatures in the range of 80-120 °C, or even higher, to proceed at a reasonable rate.[8]

  • Microwave Irradiation: For high-throughput or rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the solvent and reactants.[9]

The solvent plays a crucial role in stabilizing the charged Meisenheimer complex. Using a non-polar solvent will severely inhibit the reaction.[10][11]

Solution:

  • Employ Polar Aprotic Solvents: These solvents are ideal for SNAr reactions because they can solvate cations while leaving the nucleophile relatively "bare" and highly reactive. They also effectively stabilize the charged intermediate.[11]

  • Solvent Selection Table: Choose a solvent with a high boiling point if elevated temperatures are required.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
DMSO Polar Aprotic18947Excellent solvating power, but can be difficult to remove. Potential thermal hazards at high temps.[12]
DMF Polar Aprotic15337Widely used, good solvating power.
NMP Polar Aprotic20232High boiling point, useful for high-temperature reactions.
Sulfolane Polar Aprotic28543Very high boiling point, thermally stable.[12]
Acetonitrile Polar Aprotic8237.5Lower boiling point, useful for reactions at moderate temperatures.

When using nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile (creating a more potent alkoxide/amide) or to scavenge the HCl generated during the reaction.

Solution:

  • Select an Appropriate Base: Use a non-nucleophilic base to avoid competition with your primary nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common and effective. For organic-soluble options, consider hindered amine bases like DIPEA (N,N-Diisopropylethylamine).

  • Match Base Strength to Nucleophile: The pKa of the base should be sufficient to deprotonate the nucleophile. For an alcohol, a stronger base like NaH or K₂CO₃ is needed to form the reactive alkoxide. For amines, DIPEA is often sufficient to act as an acid scavenger.

graph Troubleshooting_Low_Conversion { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Di-substituted Product

The desired monosubstituted product is forming, but you also observe a significant amount of a second product where both chlorine atoms have been replaced.

Using a large excess of the nucleophile will drive the reaction towards di-substitution, as the initial monosubstituted product is itself an activated aryl halide.

Solution:

  • Control Nucleophile Equivalents: Start with 1.0 to 1.2 equivalents of your nucleophile. This provides a slight excess to drive the initial reaction to completion without promoting the second substitution.

  • Slow Addition: If the reaction is very fast, consider adding the nucleophile slowly via a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring monosubstitution.

High temperatures and long reaction times provide the necessary energy for the less reactive second substitution to occur.

Solution:

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed, before significant amounts of the di-substituted product can form.

  • Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate for the first substitution. This will create a larger kinetic barrier for the second substitution.

Part 3: Baseline Experimental Protocol

This protocol provides a starting point for the monosubstitution of 2,4-Dichloro-1-(methylsulfonyl)benzene with a generic primary or secondary amine.

Materials:
  • 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Step-by-Step Procedure:
  • Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 2,4-Dichloro-1-(methylsulfonyl)benzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the vessel. Stir the mixture for 5-10 minutes to create a suspension.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the suspension. If the reaction is known to be highly exothermic, add it dropwise.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired 4-amino-2-chloro-1-(methylsulfonyl)benzene derivative.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Al-Awisi, H. et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Iranian Chemical Society. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ChemSynthesis. 1-chloro-4-[(E)-2-(methylsulfonyl)ethenyl]benzene. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in S-based Solvents. [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]

  • Common Organic Chemistry. SNAr (Cl) - Aromatic Amines. [Link]

  • Filo. (2025). Nucleophili substitution reaction of 24 dichlorobenzene is faster than Pn... [Link]

  • ResearchGate. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • PrepChem.com. Synthesis of 1-chloro-4-methylsulfonyl benzene. [Link]

  • Contreras, R. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Google Patents. (2007). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • Murray, P. M. et al. (2015). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Ormazábal-Toledo, R. et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Google Patents. (2016). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • ResearchGate. (2025). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]

  • ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

Sources

Technical Support Center: Recrystallization Guide for 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-444-19-9-REC Subject: Optimization of Solvent Systems for Aryl Sulfone Purification Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Target Molecule: 2,4-Dichloro-1-(methylsulfonyl)benzene CAS: 444-19-9 Chemical Class: Aryl Sulfone / Halogenated Aromatic Physicochemical Context: This molecule features a highly polar electron-withdrawing sulfone group (


) juxtaposed with a lipophilic dichlorobenzene ring. This "push-pull" electronic structure creates a specific solubility profile:
  • High Crystallinity: The sulfone moiety typically drives high melting points and stable crystal lattices.

  • Solubility: Moderate-to-high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM); low solubility in non-polar alkanes (Hexane, Heptane).

  • Common Impurities: 2,4-dichloro-1-(methylthio)benzene (starting sulfide) and 2,4-dichloro-1-(methylsulfinyl)benzene (sulfoxide intermediate).

Solvent Selection Matrix

The following recommendations are based on the polarity index and the specific ability of solvents to exclude the sulfoxide impurity, which is the most persistent contaminant in sulfone synthesis.

Primary Solvent Systems[1]
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95%) Protogenic PolarHigh Gold Standard. The small water content acts as a mild anti-solvent, improving yield without causing oiling out. Excellent for removing inorganic salts left over from oxidation (e.g.,

).
Isopropanol (IPA) Protogenic PolarHigh Best for "Oiling Out" prone batches. IPA has a higher boiling point than ethanol, allowing for better dissolution of stubborn crude material.
Ethanol / Water Binary SystemModerate Use only if the product is highly impure. Ratio: Start with pure hot ethanol, add water until turbid. Risk:[1][2][3][4] High risk of oiling out if water is added too quickly.
Toluene AromaticSpecialized Use to remove non-polar impurities (like unreacted sulfide). The sulfone is less soluble in toluene than the sulfide precursor.
Solvents to Avoid
  • Diethyl Ether: Solubility is typically too low for effective recrystallization; high volatility makes hot filtration dangerous.

  • Dichloromethane (DCM): Too powerful. The compound will likely remain in solution even at

    
    .
    
  • Hexane/Heptane (Pure): The compound is insoluble.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solvent based on the impurity profile of your crude material.

SolventSelection Start Analyze Crude Purity (HPLC/TLC) CheckImpurity Dominant Impurity? Start->CheckImpurity Sulfide Sulfide (Starting Material) (Non-polar) CheckImpurity->Sulfide Low Conversion Sulfoxide Sulfoxide (Intermediate) (Polar) CheckImpurity->Sulfoxide Incomplete Oxidation Salts Inorganic Salts (Oxidants) CheckImpurity->Salts Post-Workup Residue Toluene Solvent: Toluene/Heptane (Removes Non-polars) Sulfide->Toluene Ethanol Solvent: Ethanol (95%) (Standard Protocol) Sulfoxide->Ethanol WaterWash Pre-treatment: Water Slurry Then Recrystallize in IPA Salts->WaterWash

Caption: Solvent selection logic based on the dominant impurity profile detected in the crude 2,4-Dichloro-1-(methylsulfonyl)benzene.

Optimized Experimental Protocol

Safety Warning: 2,4-dichloro-1-(methylsulfonyl)benzene is a halogenated aromatic. Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

Protocol A: The Ethanol (95%) Standard

Recommended for crude purity >85%.

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 30 mL of Ethanol (95%) .

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Observation: If the solid does not dissolve completely, add ethanol in 5 mL increments. Do not exceed 80 mL total volume.

  • Hot Filtration (Critical Step):

    • If insoluble particles (dust, salts) remain at reflux, perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.[1]

    • Tip: Add 5% excess solvent before filtering to prevent crystallization in the funnel stem.

  • Controlled Cooling:

    • Remove from heat and place the flask on a cork ring (insulator).

    • Allow to cool slowly to Room Temperature (RT) over 1 hour.

    • Seeding: If no crystals appear by

      
      , scratch the glass or add a seed crystal.
      
  • Crystallization Completion:

    • Once at RT, place the flask in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter via vacuum (Buchner funnel).[1][5][6]

    • Wash: Rinse the filter cake with cold ethanol (

      
      ).
      
    • Dry: Vacuum dry at

      
       for 4 hours.
      

Troubleshooting Guide (FAQ Style)

Q1: The solution turned into an oil at the bottom of the flask instead of crystals. What happened? A: This is called "oiling out." It occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated mixture, or the solvent is too polar (too much water).

  • Immediate Fix: Reheat to dissolve the oil. Add a small amount of pure Ethanol or IPA to increase solubility. Add a seed crystal exactly at the cloud point (the temperature where the solution turns hazy).

  • Prevention: Switch to Isopropanol (IPA) . IPA has a higher boiling point and better solubilizing power for lipophilic aromatics, reducing the oiling tendency.

Q2: My crystals are colored (yellow/brown), but the product should be white. A: Color usually indicates trapped oxidation byproducts (quinones or conjugated impurities).

  • Fix: During the "Dissolution" step (Step 1), add Activated Charcoal (1-2% by weight) . Boil for 5-10 minutes, then perform the Hot Filtration (Step 2) strictly over a bed of Celite to remove the charcoal.

Q3: The yield is very low (<50%). A: The compound might be too soluble in ethanol.

  • Fix: Use a Binary Solvent System . Dissolve in hot Ethanol, then dropwise add Water until a persistent turbidity (cloudiness) appears. Re-heat to clear the solution, then cool. The water acts as an anti-solvent, forcing the sulfone out of solution.

Process Flow Diagram

RecrystFlow Crude Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? Cool Slow Cool to RT (Seed at 40°C) Filter->Cool Ice Ice Bath (0°C, 30 min) Cool->Ice Isolate Vacuum Filtration & Wash Ice->Isolate

Caption: Standard Operating Procedure (SOP) flow for the recrystallization of 2,4-dichloro-1-(methylsulfonyl)benzene.

References

  • Syngenta Ltd. (2007). Synthesis of methylsulphonyl benzene compounds. WO2007054668A1. Google Patents. Link

    • Relevance: Describes the synthesis and purification of analogous methylsulfonyl benzenes using Isopropyl Alcohol (IPA)
  • E.I. Du Pont De Nemours. (1993). Process for the preparation of sulfonyl chlorides.[7][8] US5202466A. Google Patents. Link

    • Relevance: Details the handling of 2,4-dichloro-substituted sulfur compounds and purification str
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92889, 2,4-Dichloro-alpha-methylbenzenemethanol (Analogous Structure). PubChem.[9][10] Link

    • Relevance: Provides physicochemical property data for structurally similar chlorinated benzene derivatives to valid
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

troubleshooting low reactivity of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Troubleshooting Guide

Subject: Optimization of Nucleophilic Aromatic Substitution (


) & Regiocontrol
CAS:  444-82-6
Date:  February 15, 2026
Support Level:  Senior Application Scientist

System Overview & Reactivity Profile

You are encountering difficulties with 2,4-Dichloro-1-(methylsulfonyl)benzene . This substrate is a classic "activated" aryl halide used as a scaffold in medicinal chemistry.

  • The Activator: The methylsulfonyl group (

    
    ) at position C1 is a potent electron-withdrawing group (EWG). It activates the ring toward nucleophilic attack via both resonance (
    
    
    
    ) and strong induction (
    
    
    ).
  • The Leaving Groups: You have two electrophilic sites:

    • C2-Cl (Ortho): Highly activated electronically (strong inductive effect from sulfone) but sterically hindered .

    • C4-Cl (Para): Activated electronically (resonance) and sterically accessible .

  • The Challenge: The primary failure modes are kinetic stagnation (reaction too slow) or regiochemical scrambling (getting a mixture of C2/C4 substitution).

Diagnostic Workflow

Before altering your protocol, identify your bottleneck using this logic flow.

TroubleshootingFlow Start START: Define Issue LowConv Low Conversion (<10% Product) Start->LowConv Regio Wrong Isomer / Mixture (C2 vs C4) Start->Regio SideRxn Impurity / Hydrolysis Start->SideRxn SolventCheck Check Solvent System Is it Polar Aprotic? LowConv->SolventCheck StericEval Evaluate Nucleophile Size Regio->StericEval TempCheck Check Temperature Is T > 80°C? SolventCheck->TempCheck Yes NuCheck Check Nucleophile Is it 'Naked'? SolventCheck->NuCheck No (Switch to DMSO/DMF) Coordination Check Cation Coordination StericEval->Coordination Small Nu favors C2 mix

Figure 1: Diagnostic logic for isolating failure modes in


 reactions involving sulfone-activated aryl chlorides.

Troubleshooting Guide: Low Reactivity

The Issue

The reaction stalls. Starting material (SM) remains unconsumed despite the presence of the sulfone activator.

Root Cause Analysis

While the


 group is a strong activator, the chlorine atoms themselves exert a deactivating inductive effect (

) on the ring electron density, which can counter-intuitively make the initial attack of the nucleophile slower compared to a nitro-activated system. Furthermore, the intermediate Meisenheimer Complex requires significant stabilization.
Solution Protocol

1. Solvent Selection (The "Naked" Anion Effect) You must use dipolar aprotic solvents. These solvents solvate cations (e.g.,


, 

) efficiently but leave the anionic nucleophile poorly solvated ("naked"), increasing its ground-state energy and reactivity.
SolventDielectric Constant (

)
RecommendationWhy?
DMSO 46.7Primary Choice Highest rate acceleration; stabilizes the polar transition state.
DMF 36.7Secondary Choice Good, but lower boiling point limits high-temp forcing.
THF/DCM LowAVOID Nucleophile will ion-pair with cation, killing reactivity.
Alcohols HighAVOID H-bonding solvates the nucleophile, deactivating it.

2. Temperature Thresholds Unlike nitro-benzenes, sulfonyl-benzenes often require higher activation energy.

  • Standard:

    
    .
    
  • Refractory Cases:

    
     (requires DMSO or NMP).
    

3. Concentration Run the reaction at high concentration (


). 

is bimolecular (second order); rate depends on

. Dilution kills the rate squared.

Troubleshooting Guide: Regioselectivity (C2 vs. C4)

The Issue

You observe a mixture of isomers or the "wrong" isomer.

  • Product A: Substitution at C4 (Para to sulfone).

  • Product B: Substitution at C2 (Ortho to sulfone).

Mechanistic Insight

The regioselectivity is a battle between Sterics and Electronics .

  • Electronic Factor (Favors C2): The inductive withdrawal of the sulfone is strongest at the ortho position. The transition state for C2 attack is electronically stabilized.

  • Steric Factor (Favors C4): The

    
     group is bulky. It physically blocks the approach of the nucleophile to the C2 position.
    
Decision Matrix
VariableConditionPredicted Major ProductExplanation
Nucleophile Size Bulky (e.g., secondary amine, t-BuO)C4 (Para) Steric hindrance at C2 prevents attack.
Nucleophile Size Small (e.g.,

,

,

)
Mixture (C4 + C2) Small nucleophiles can slip into the C2 pocket.
Cation Chelating (

,

)
C2 (Ortho) Rare case: Cation coordinates between Sulfone-O and Nucleophile, directing attack to C2.
Temperature High (

)
Thermodynamic Mix High energy overcomes steric barrier at C2.
Corrective Action
  • To maximize C4 (Para): Use a bulkier nucleophile or lower temperature. If using an amine, use a secondary amine or add steric bulk to the protecting group.

  • To maximize C2 (Ortho): This is difficult. Consider using a directing group strategy or switching to a transition-metal catalyzed cross-coupling (Buchwald-Hartwig), which follows a different mechanistic cycle (Oxidative Addition) where C2-Cl might be preferred due to chelation assistance.

FAQ: Specific Scenarios

Q: Can I use Palladium catalysis if


 fails? 
A:  Yes. If the ring is too deactivated for 

, switch to Buchwald-Hartwig amination.
  • Note: The oxidative addition of Pd(0) into C-Cl bonds is generally easier at the C2 position if the sulfone can act as a directing group (chelation control), potentially reversing the selectivity compared to

    
    .
    

Q: My sulfone is hydrolyzing to a sulfonate. Why? A: Sulfones are generally stable, but under highly basic conditions at high temperatures (e.g.,


 in DMSO at 

), the sulfone group itself can be displaced or the ring can undergo hydrolysis if water is present. Ensure your DMSO is anhydrous and use non-nucleophilic bases like

or DIPEA instead of hydroxide.

Q: Why is the reaction turning black/tarry? A: This indicates decomposition, likely via polymerization or radical pathways.

  • Fix: Degas your solvent (sparge with Argon). Oxygen can promote radical decomposition of the Meisenheimer complex. Add a radical scavenger like BHT if necessary.

Visualizing the Pathway

The following diagram illustrates the competing pathways for C2 vs C4 substitution.

ReactionPathway cluster_0 Regioselectivity Determinants SM 2,4-Dichloro-1- (methylsulfonyl)benzene TS_Para TS: Para-Attack (Sterically Open) SM->TS_Para  Fast (Kinetic)   TS_Ortho TS: Ortho-Attack (Sterically Hindered) SM->TS_Ortho  Slow (Steric Clash)   Prod_Para Major Product (C4-Substitution) TS_Para->Prod_Para Prod_Ortho Minor Product (C2-Substitution) TS_Ortho->Prod_Ortho Note1 C4 favored by bulkier Nu and lower Temp

Figure 2: Kinetic competition between Ortho (C2) and Para (C4) pathways. C4 is generally the kinetic product.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution of 2,4-Dichlorophenyl Methyl Sulfone. Journal of Heterocyclic Chemistry.
  • Newby, J. A., et al. (2024). Mechanism-Based Regiocontrol in

    
    : A Case Study of Ortho-Selective Etherification. Journal of the American Chemical Society. Link
    
  • Organic Chemistry Portal.

    
    ). (General mechanism and solvent effects). Link
    

Technical Support Center: Purification of 2,4-Dichloro-1-(methylsulfonyl)benzene

[1][2]

Current Status: Operational Ticket ID: REGIO-SEP-24DC Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

This guide addresses the removal of regioisomers—specifically the 2,6-dichloro-1-(methylsulfonyl)benzene and 3,5-dichloro analogs—from crude mixtures of 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS: 444-19-9).[1][2]

The separation challenge arises from the similar polarity of these isomers. However, the 2,4-isomer typically exhibits superior crystal packing stability compared to the sterically crowded 2,6-isomer . This guide leverages these thermodynamic differences to establish a robust purification protocol.

Module 1: Purification Decision Matrix

Before initiating experimental work, determine your starting purity and target requirements to select the correct workflow.

PurificationStrategyStartInput: Crude Mixture Analysis(HPLC/GC)CheckPurityIs Target Isomer > 85%?Start->CheckPurityHighImpurityHigh Impurity Load(>15% Regioisomers)CheckPurity->HighImpurityNoCrystallizationStep 2: Fractional Recrystallization(Solvent: EtOH or IPA/Water)CheckPurity->CrystallizationYesFlashChromStep 1: Flash Chromatography(Silica Gel, Hexane/EtOAc)HighImpurity->FlashChromFlashChrom->CrystallizationCheckFinalIPC: Check Melting Point(Target: ~130-132°C)Crystallization->CheckFinalSuccessRelease: Purity > 99.5%CheckFinal->SuccessPassReprocessReprocess: Mother Liquor RecoveryCheckFinal->ReprocessFailReprocess->CrystallizationRecycle

Figure 1: Strategic workflow for selecting purification methods based on initial crude purity.

Module 2: Troubleshooting & Protocols

Issue 1: "I have 5-10% of the 2,6-isomer remaining after synthesis. How do I remove it?"

Diagnosis: The 2,6-isomer is the "ortho-ortho" substituted impurity.[1] Due to steric crowding around the sulfonyl group, it possesses a lower lattice energy and higher solubility in polar protic solvents than the target 2,4-isomer.

Solution: Displacement Recrystallization We will use a solvent system where the 2,4-isomer crystallizes preferentially, leaving the 2,6-isomer in the mother liquor.

Protocol:

  • Solvent Selection: Use Ethanol (95%) or Isopropanol (IPA) .[2] Sulfones show steep solubility curves in these solvents.[2]

  • Dissolution: Suspend the crude solid in the solvent (approx. 5 mL per gram). Heat to reflux until fully dissolved.[2][3]

  • The "Swish" (Optional but Recommended): If the impurity level is high (>10%), cool only to room temperature (25°C) first.[2] Filter the early crop—this is often the purest 2,4-isomer.

  • Deep Cooling: Cool the filtrate to 0-4°C. The 2,6-isomer, being more soluble, should remain in the supernatant.

  • Wash: Wash the filter cake with cold solvent (-10°C). Do not use room temperature solvent for washing, as it will redissolve the product.

Data Table: Expected Solubility Trends

Isomer Solubility in Hot EtOH Solubility in Cold EtOH Crystal Packing
2,4-Dichloro (Target) High Low Efficient (Planar stacking)

| 2,6-Dichloro (Impurity) | Very High | Moderate | Disrupted (Steric twist) |[1][2]

Issue 2: "My product is 'oiling out' instead of crystallizing."

Diagnosis: Sulfones have high melting points but can form supersaturated oils in aqueous mixtures if the cooling is too rapid or the water content is too high (Oiling Out). This traps impurities.[2]

Solution: Seeding and Controlled Cooling You must decouple phase separation (oil) from crystallization (solid).[2]

Protocol:

  • Re-dissolve: Heat the mixture back to clarity.

  • Seed: Add 0.1% pure seed crystals of 2,4-dichloro-1-(methylsulfonyl)benzene at 5-10°C below the boiling point.

  • Adiabatic Cooling: Turn off the heat source and let the flask cool in the oil bath (slow ramp). Do not use an ice bath immediately.[2]

  • Agitation: Stir slowly (100 RPM). Rapid stirring promotes nucleation of the metastable oil phase.

Issue 3: "I need analytical grade (>99.5%) for PK studies, but crystallization is stuck at 98%."

Diagnosis: You have reached the "Eutectic Limit" where the solubility ratio of the isomers prevents further separation by crystallization alone.

Solution: Preparative HPLC Switch to chromatographic separation based on dipole moment differences.[2]

Protocol:

  • Stationary Phase: C18 (Octadecyl) or Phenyl-Hexyl.[1][2] The Phenyl-Hexyl column often provides better selectivity for regioisomers due to pi-pi interactions with the benzene ring.[1][2]

  • Mobile Phase: Methanol/Water (Isocratic 65:35 or Gradient 50-90% MeOH).[1][2]

  • Detection: UV at 230 nm (Sulfone absorption).[2]

Chromatographic Logic: The 2,6-isomer is more polar (due to the twisted sulfone group exposing the dipole) and typically elutes before the 2,4-isomer on a standard C18 column.

Module 3: Root Cause Analysis (Upstream Control)

Preventing the formation of the 2,6-isomer is more efficient than removing it.

Mechanism of Impurity Formation: If synthesizing via Friedel-Crafts Sulfonylation (1,3-Dichlorobenzene + Methanesulfonyl chloride):

  • Kinetic Control (Low Temp): Favors the 2,4-position (para to one Cl, ortho to another).[2]

  • Thermodynamic Control (High Temp): Can increase the ratio of 2,6-isomer or rearrangement products.[2]

Recommendation: Maintain reaction temperatures below 60°C during the addition of the sulfonyl chloride. If using chlorosulfonic acid, ensure rigorous temperature control (0-5°C) during the initial addition to minimize "ortho-ortho" substitution.[1][2]

ReactionPathSM1,3-DichlorobenzeneReactionSulfonylation(MeSO2Cl / AlCl3)SM->ReactionTarget2,4-Isomer(Major Product)Reaction->TargetPara-direction(Favored)Impurity2,6-Isomer(Steric Impurity)Reaction->ImpurityOrtho-direction(Disfavored)

Figure 2: Regioselectivity pathways during synthesis.

References

  • Solubility and Crystallization of Sulfones

    • Mettler Toledo.[2] (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1][2]

    • Note: General principles of sulfone solubility in alcoholic solvents are applied here as standard industry practice.
  • Synthesis and Impurity Profiles

    • Organic Syntheses.[2] (n.d.). Preparation of Sulfonyl Chlorides and Sulfones. Retrieved from [1][2]

    • Provides grounding for the chlorosulfonation routes and expected isomer byproducts.
  • Chromatographic Separation of Isomers

    • PubChem. (2025).[2] 2,4-Dichloro-1-(methylsulfonyl)benzene Compound Summary. Retrieved from [1][2]

    • Used to verify chemical structure and physical properties (LogP, H-bond acceptors) for HPLC method selection.[1][2]

overcoming steric hindrance in 2,4-Dichloro-1-(methylsulfonyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DCS-SO2-001 Status: Open Priority: High (Blocker in Lead Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Sulfone Wall"

You are encountering difficulty functionalizing 2,4-Dichloro-1-(methylsulfonyl)benzene . The core challenge is the C2-position (ortho) . While the sulfone group (


) strongly activates the ring for nucleophilic attack electronically, it simultaneously acts as a massive steric gatekeeper.
  • The Trap: Most standard conditions yield the C4 (para) product because it is electronically activated and sterically accessible.

  • The Solution: To hit C2, you must either exploit the "Ortho-Effect" in

    
     (using specific solvent/counter-ion pairings) or utilize specialized Palladium catalysts with bulky ligands that facilitate oxidative addition in hindered environments.
    

Decision Matrix: Choosing Your Pathway

Before starting, determine your pathway based on your nucleophile and target position.

Regioselectivity_Decision_Tree Start Target Position? C4_Path Target: C4 (Para) Start->C4_Path Most Common C2_Path Target: C2 (Ortho) Start->C2_Path Steric Challenge Method_SNAr_Std Standard SNAr (DMF, K2CO3, Heat) C4_Path->Method_SNAr_Std Kinetic Control Nu_Check Nucleophile Size? C2_Path->Nu_Check Method_SNAr_Ortho Ortho-Directed SNAr (Non-polar solv, H-bonding) Nu_Check->Method_SNAr_Ortho Small (F-, OH-, OMe-) Method_Pd Pd-Catalysis (Buchwald-Hartwig) Nu_Check->Method_Pd Large (Amines, Aryls)

Figure 1: Regioselectivity logic flow.[1] C4 is kinetically favored by sterics; C2 requires electronic assistance or catalytic bypass.

Protocol Module A: Nucleophilic Aromatic Substitution ( )

Goal: Preferential substitution at C2 using electronic activation.

The Mechanism

In


, the inductive effect of the EWG (Sulfone) decays with distance. Therefore, C2 is more electron-deficient (positive) than C4 . However, the transition state for C2 attack is higher energy due to steric clash.
  • To favor C2: Use small nucleophiles and non-polar solvents (e.g., Toluene, THF) to promote coordination between the nucleophile counter-ion and the sulfone oxygens (the "Ortho-Effect").

  • To favor C4: Use polar aprotic solvents (DMSO, DMF) which separate ion pairs, making the nucleophile "naked" and more sensitive to steric bulk.

Experimental Protocol ( Regiocontrol)
ParameterC2-Selective Conditions (Ortho)C4-Selective Conditions (Para)
Solvent Toluene or THF (low dielectric)DMSO, DMF, or NMP (high dielectric)
Base LiHMDS or NaH (Lithium coordinates sulfone)

or

Temperature -78°C to 0°C (Kinetic control)60°C - 100°C (Thermodynamic control)
Nucleophile Small (Alkoxides, Fluoride)Large (Amines, Thiolates)

Step-by-Step (C2-Targeting with Alkoxides):

  • Preparation: Dissolve 2,4-dichloro-1-(methylsulfonyl)benzene (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C . This is critical to suppress the C4 reaction.

  • Addition: Add the nucleophile (e.g., NaOMe, 1.1 eq) dropwise. Note: Lithium alkoxides often yield higher ortho-selectivity due to the chelating effect.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by HPLC. If conversion is low, warm slowly to 0°C.

  • Quench: Quench with sat.

    
     while cold to prevent equilibration.
    

Protocol Module B: Overcoming Sterics with Pd-Catalysis

Goal: Installing bulky amines or carbon groups at C2 (Buchwald-Hartwig / Suzuki).

The "Steric Bypass" Strategy

Standard Pd catalysts (


) will fail at C2 or react exclusively at C4. You require Bulky, Electron-Rich Phosphines . These ligands boost the electron density on Pd (facilitating oxidative addition into the difficult C2-Cl bond) and provide a steric pocket that forces reductive elimination.
Recommended Catalyst Systems
ComponentRecommendationWhy?
Pre-catalyst XPhos Pd G4 or BrettPhos Pd G4 Pre-formed Pd(0) source prevents induction periods and dimer formation.
Ligand XPhos (General), BrettPhos (Primary amines), SPhos (Suzuki)Dialkylbiarylphosphines are the "gold standard" for hindered chlorides.
Base

or

CRITICAL: Avoid strong alkoxide bases (

). The sulfone methyl protons are acidic (

). Strong bases can cause deprotonation and side reactions.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point, good solubility.
Workflow: Buchwald-Hartwig Amination at C2
  • Charge: In a glovebox or under Argon, add:

    • Substrate (1.0 eq)

    • Amine (1.2 eq)

    • Base:

      
       (2.0 eq) - finely ground.
      
    • Catalyst: BrettPhos Pd G4 (2-5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Heat: Seal tube and heat to 100°C for 12-24h.

  • Workup: Filter through Celite. The sulfone group makes the product polar; check aqueous phase during extraction.

Catalytic_Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Difficult Step) Pd0->OxAdd Steric Barrier (C2) PdII L-Pd(II)-Cl (Ar-SO2Me) OxAdd->PdII Facilitated by Bulky/Rich Ligand LigandExchange Ligand Exchange (Amine/Base) PdII->LigandExchange RedElim Reductive Elimination (Product Release) LigandExchange->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle emphasizing the oxidative addition bottleneck at the hindered C2 position.

Troubleshooting & FAQs

Q1: I am seeing a side product where the sulfone methyl group has reacted. What happened?

Diagnosis: You likely used a strong base (like LiHMDS, NaH, or NaOtBu) in a cross-coupling reaction. Root Cause: The sulfone methyl protons are acidic.[2] Deprotonation generates a carbanion


 to the sulfur, which can undergo alkylation or self-condensation.
Patch:  Switch to weak inorganic bases like 

or

. If you must use a strong base, ensure the temperature is kept low, but this is incompatible with the heat required for hindered couplings.
Q2: My reaction yields a 50:50 mixture of C2 and C4 isomers.

Diagnosis: Loss of kinetic control. Root Cause: The reaction temperature is too high, or the solvent is too polar (stabilizing the C4 transition state). Patch:

  • Switch solvent to THF or Toluene .

  • Lower temperature to -78°C .

  • If using an amine, try using the lithium amide (generated via BuLi + Amine) rather than the free amine. The Lithium cation can coordinate to the sulfone oxygens, guiding the nucleophile to the ortho (C2) position.

Q3: The Pd-coupling reaction turns black immediately and yields no product.

Diagnosis: "Pd Black" precipitation. Root Cause: The catalyst is decomposing before oxidative addition can occur. This is common with sterically hindered substrates where the reaction with the aryl chloride is slow. Patch:

  • Increase Ligand:Pd ratio to 2:1 (if not using G4 precatalysts).

  • Switch to PEPPSI-IPr catalyst. NHC ligands bind more tightly than phosphines and are more thermaly stable, often surviving the "waiting period" for oxidative addition.

Q4: Can I block C4 to force reaction at C2?

Answer: While theoretically possible, it is synthetically inefficient. The C4 chlorine is a handle. A better strategy is to react C4 first with a reversible protecting group or a desired functional group that is less reactive than Cl, then target C2. However, usually, optimizing the catalyst (Module B) is more efficient than protecting group strategies.

References

  • Regioselectivity in

    
    : 
    
    • Title: Mechanism-Based Regiocontrol in : A Case Study of Ortho-Selective Etherific
    • Source:J. Am. Chem. Soc.[3] 2024.[3]

    • URL:[Link]

    • Relevance: Explains the role of cation coordination (Mg/Li) in directing nucleophiles to the ortho position despite steric hindrance.
  • Buchwald-Hartwig on Hindered Substrates

    • Title: A Highly Efficient Monophosphine Ligand for Palladium-Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides.[4]

    • Source:J. Am. Chem. Soc.[3] (Kwong et al.)[4]

    • URL:[Link]

    • Relevance: Establishes the necessity of bulky, electron-rich ligands (like indolylphosphines/XPhos) for hindered aryl chlorides.
  • Base Compatibility with Sulfones

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.[5]

    • Source:Thieme / Science of Synthesis
    • Relevance: Discusses the stability of sulfur-containing heterocycles and functional groups under basic cross-coupling conditions.
  • General Reactivity of 2,4-Dichlorophenyl Sulfones

    • Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines (Analogous System).
    • Source:WuXi AppTec / QM Magic Class
    • URL:[Link]

    • Relevance: Provides Quantum Mechanical (LUMO) insight into why C4 is kinetically favored and how H-bonding can invert selectivity to C2.

Sources

Technical Support Center: Scale-Up of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-24DCL-MSB-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit Subject: Troubleshooting Scale-Up Anomalies in Sulfone Synthesis

Executive Summary

You are likely encountering difficulties in scaling the production of 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS: 31540-74-6 / Analogous structures). While bench-scale synthesis often utilizes mild oxidants (e.g., mCPBA), these are economically and thermally non-viable at pilot scale (>1 kg).

The industrial standard involves the catalytic oxidation of 2,4-dichloro-1-(methylthio)benzene using Hydrogen Peroxide (


) and a Tungstate catalyst. This guide addresses the three critical failure modes encountered during this transition: Thermal Runaway , Sulfoxide Stalling , and Peroxide Accumulation .

Module 1: The Oxidation Bottleneck (Thermal Management)

User Issue: "My reaction temperature spikes uncontrollably during the second equivalent addition of


."
Root Cause Analysis

The oxidation of the sulfide to the sulfone is a two-step exothermic process.

  • Sulfide

    
     Sulfoxide:  Fast, highly exothermic.
    
  • Sulfoxide

    
     Sulfone:  Slower, kinetically hindered (especially with the ortho-chloro substituent at position 2), but still exothermic.
    

In the 2,4-dichloro system, the steric bulk of the chlorine at the 2-position hinders the approach of the oxidant to the sulfur center, requiring higher temperatures to drive the second step. If you add


 too fast at low temperatures, you accumulate unreacted oxidant. When you eventually heat the mixture to drive the second step, the accumulated peroxide reacts all at once—a classic thermal runaway scenario.
Protocol: Controlled Dosing Strategy

System:


 / 

(1 mol%) / Acidic Phase Transfer Catalyst.
ParameterSpecificationRationale
Catalyst Loading 0.5 - 1.0 mol% Sodium TungstateSufficient for turnover without causing rapid decomposition of

.
pH Control pH 2.0 - 3.0 (maintain with

)
Acidic media accelerates the active peroxo-tungstate species formation.
Dosing Temperature

CRITICAL: Do not dose cold. You must consume the oxidant as it is added to prevent accumulation.
Stirring Rate High Shear (Tip speed > 2 m/s)The reaction is biphasic. Poor mixing leads to "hot spots" and accumulation.
Visualization: The Oxidation Cascade & Hazard Zones

OxidationPathway cluster_catalyst Catalytic Cycle Sulfide 2,4-Dichloro-1- (methylthio)benzene Sulfoxide Intermediate: Sulfoxide Sulfide->Sulfoxide Step 1: Fast Exothermic (Low Activation Energy) Sulfone Target: 2,4-Dichloro-1- (methylsulfonyl)benzene Sulfoxide->Sulfone Step 2: Slow Sterically Hindered by 2-Cl Runaway THERMAL RUNAWAY (Accumulated H2O2) Sulfoxide->Runaway Temp < 50°C during dosing + Sudden Heating Catalyst Active Species: [WO(O2)2(OH)(H2O)]-

Caption: The kinetic bottleneck lies in the second oxidation step. Accumulation of oxidant at the Sulfoxide stage creates a thermal runaway risk.

Module 2: Impurity Profile (The "Stalled" Reaction)

User Issue: "HPLC shows 5-10% remaining sulfoxide intermediate that refuses to convert, even with excess oxidant."

Troubleshooting Guide

The 2-chloro substituent creates a "steric wall." Standard protocols for non-hindered sulfones (like methyl phenyl sulfone) will fail here.

Q: Did you check the pH late in the reaction?

  • Reasoning: As the reaction progresses, water is generated, diluting the acid. If the pH rises above 4-5, the Tungstate catalyst forms inactive poly-tungstates.

  • Fix: Re-adjust pH to 2.5 using dilute sulfuric acid.

Q: Are you using a Phase Transfer Catalyst (PTC)?

  • Reasoning: The sulfone precipitates out of the aqueous phase, sometimes trapping the sulfoxide inside the crystal lattice (occlusion), shielding it from the oxidant.

  • Fix: Use a solvent system that keeps the intermediate solubilized but allows the product to crystallize only upon cooling (e.g., Toluene/Water or Isopropanol/Water). Add Aliquat 336 (Methyltrioctylammonium chloride) to facilitate phase transfer.

Self-Validating Purity Check

Before quenching the reaction:

  • Take an aliquot.

  • Perform a TLC (Thin Layer Chromatography) or rapid HPLC.

  • Validation: If Sulfoxide > 0.5%, add 0.1 eq of

    
     and maintain 
    
    
    
    for 1 hour. Do not proceed to workup until conversion is >99.5%, as separating the sulfoxide from the sulfone downstream is extremely difficult due to similar solubility profiles.

Module 3: Alternative Route (Safety-First Approach)

User Issue: "Our facility cannot handle high-pressure oxidation or peroxide storage limits."

If the oxidation route is deemed too hazardous, the Nucleophilic Aromatic Substitution (


)  route is the validated alternative. This avoids peroxides entirely but introduces solvent handling challenges.

Reaction:



Note: The fluorine at position 1 is displaced. The chlorine atoms at 2 and 4 activate the 1-position.

Comparison of Routes
FeatureOxidation Route (Route A)Substitution Route (Route B)
Key Reagent 2,4-Dichlorothioanisole2,4-Dichlorofluorobenzene
Hazard Thermal Runaway (High)Solvent Toxicity (DMSO/DMF)
Atom Economy High (Water byproduct)Moderate (NaF byproduct)
Cost Low (Reagents are cheap)Higher (Fluorinated precursor)
Scalability Preferred (if safety controls exist)Preferred (for smaller batches <10kg)

Module 4: Workup & Waste Disposal

User Issue: "The product contains residual peroxides after filtration."

Critical Safety Protocol: Never filter a reaction mixture containing active peroxides. Dry solid peroxides can detonate via friction.

  • Quench: After reaction completion, cool to

    
    .
    
  • Test: Use starch-iodide paper. It will turn blue/black.

  • Neutralize: Slowly add Sodium Sulfite (

    
    ) solution until starch-iodide test is negative (stays white).
    
  • Phase Separation: If using Toluene/Water, separate phases warm (

    
    ) to keep the sulfone in solution.
    
  • Crystallization: Cool the organic phase slowly to

    
    . 2,4-Dichloro-1-(methylsulfonyl)benzene crystallizes efficiently from toluene or ethanol.
    
Troubleshooting Flowchart

Troubleshooting Start Problem Detected Issue1 High Residual Sulfoxide Start->Issue1 Issue2 Exotherm Spikes Start->Issue2 Action1 Check pH (Target < 3.0) Add 10% H2SO4 Issue1->Action1 Action3 Reduce Dosing Rate Ensure T > 55°C during add Issue2->Action3 Action2 Increase Temp to 70°C (Overcome Steric Hindrance) Action1->Action2

Caption: Logic flow for addressing common scale-up deviations.

References

  • Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, vol. 281, 1998, pp. 1646-1647. (Foundational reference for Tungstate/H2O2 catalysis).

  • Tumula, V. R., et al. "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15."[1][2][3] Reaction Kinetics, Mechanisms and Catalysis, vol. 107, 2012. (Specific kinetics for sulfide oxidation).

  • USP Technologies. "Sulfide Oxidation Using Hydrogen Peroxide: Technical Dossier." Industrial Safety Guidelines. (Safety data on sulfide oxidation thermodynamics).

  • Liu, W., et al. "The Large-Scale Synthesis of (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene."[4] Organic Process Research & Development, vol. 17, no. 5, 2013. (Scale-up handling of 2,4-dichloro-benzene derivatives).

  • Bahrami, K., et al. "Transition-Metal-Free Synthesis of Sulfones."[5] Journal of Organic Chemistry, vol. 75, 2010.[5] (Alternative oxidation methodologies).

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up reactions involving peroxides.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum for 2,4-Dichloro-1-(methylsulfonyl)benzene , designed for researchers requiring precise structural verification. It moves beyond basic spectral assignment to offer a comparative framework against common structural isomers and solvent systems.

Executive Summary

2,4-Dichloro-1-(methylsulfonyl)benzene is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural integrity is defined by the specific 1,2,4-substitution pattern on the benzene ring.

This guide compares the spectral signature of the target compound against its most common synthetic impurity, the 3,4-dichloro isomer , and evaluates the impact of solvent choice (


 vs. DMSO-

) on resolution. The analysis focuses on the diagnostic coupling constants (

-values) and desheilding effects unique to the methylsulfonyl group.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (e.g., water peaks, rotational sidebands), follow this self-validating protocol.

Reagents & Equipment
  • Solvent:

    
     (Chloroform-d) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Alternative: DMSO-

      
       for polar impurities or solubility issues.
      
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-5/H-6 coupling).

Workflow
  • Massing: Weigh 10–15 mg of the solid sample.

  • Solvation: Add 0.6 mL of

    
    .
    
    • Checkpoint: Ensure the solution is clear. If cloudy, filter through a cotton plug to remove inorganic salts (e.g., drying agents).

  • Homogenization: Invert the tube 3 times. Do not vortex vigorously to avoid introducing air bubbles.

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 s (Increase to 5.0 s for quantitative integration).
      
    • Scans (

      
      ): 16 (minimum).
      

Spectral Analysis: The Product Signature

The 1H NMR spectrum of 2,4-Dichloro-1-(methylsulfonyl)benzene is characterized by a distinct aliphatic singlet and a complex ABC-like aromatic region (though strictly AMX or ABX depending on field strength).

Assignment Table ( , 400 MHz)
SignalChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
A 8.05 – 8.15 Doublet (

)
1H

H-6 Ortho to

(Deshielded)
B 7.55 – 7.60 Doublet (

)
1H

H-3 Isolated between Cl(2) and Cl(4)
C 7.40 – 7.48 Doublet of Doublets (

)
1H

H-5 Ortho to H-6, Meta to H-3
D 3.20 – 3.25 Singlet (

)
3H-

Methyl Sulfone
Mechanistic Interpretation
  • The Sulfone Effect (Signal A & D): The methylsulfonyl group is a strong electron-withdrawing group (EWG) via induction and resonance.

    • H-6 is ortho to the sulfone, placing it in the paramagnetic desheilding cone of the

      
       bond. This shifts H-6 significantly downfield (~8.1 ppm) compared to benzene (7.27 ppm).
      
    • Methyl Group: The sulfur atom pulls electron density, shifting the methyl singlet to ~3.2 ppm, distinct from methyl ketones (~2.1 ppm) or toluene (~2.4 ppm).

  • The Chlorine Effect (Signal B & C):

    • H-3 is located between two chlorine atoms. While chlorine is EWG by induction, the lack of ortho-protons isolates this signal, resulting in a sharp doublet with a small meta-coupling constant (

      
       Hz).
      
    • H-5 couples strongly with its ortho-neighbor H-6 (

      
       Hz) and weakly with its meta-neighbor H-3 (
      
      
      
      Hz), creating the diagnostic
      
      
      pattern.

Comparative Analysis: Product vs. Alternatives

This section distinguishes the target product from its most likely structural isomer and evaluates solvent performance.

Scenario A: Distinguishing Isomers (Synthesis Validation)

A common synthetic error leads to the 3,4-dichloro isomer. NMR is the definitive tool to distinguish them.

Feature2,4-Dichloro (Target) 3,4-Dichloro (Alternative) Diagnostic Logic
Low-Field Signals (>8.0 ppm) One (H-6)Two (H-2 and H-6)In 3,4-dichloro, two protons are ortho to the sulfone group.
Coupling of Most Deshielded Proton Doublet (

Hz)
Singlet (H-2) or Doublet (

Hz)
H-6 in the target has an ortho neighbor. H-2 in the isomer is isolated (meta coupling only).
Symmetry AsymmetricAsymmetricBoth are asymmetric; splitting patterns are the key.
Scenario B: Solvent Selection ( vs. DMSO- )

Solvent choice affects chemical shift dispersion, particularly for sulfones.

  • 
     (Recommended):  Provides sharper resolution of the aromatic multiplets. The non-polar nature minimizes solvent-solute hydrogen bonding, keeping the water peak (~1.56 ppm) away from the aromatic region.
    
  • DMSO-

    
     (Alternative): 
    
    • Effect: Causes a generalized downfield shift (0.1 - 0.3 ppm) for all signals due to polarity.

    • Risk:[1][2][3] The residual water peak in DMSO appears around 3.33 ppm, which can directly overlap with the methyl sulfone signal (~3.25 ppm), making integration inaccurate.

    • Verdict: Avoid DMSO-

      
       for quantitative purity analysis of this specific compound unless the sample is insoluble in chloroform.
      

Visualization & Logic Flows

Structural Verification Workflow

This diagram outlines the logic path for confirming the 2,4-dichloro substitution pattern.

NMR_Analysis Start Acquire 1H NMR Spectrum Check_Me Check 3.0-3.5 ppm Region Start->Check_Me Me_Signal Singlet at ~3.2 ppm? Check_Me->Me_Signal Aromatic_Region Analyze 7.0-8.5 ppm Region Me_Signal->Aromatic_Region Yes (Sulfone present) Count_LowField Count Signals > 8.0 ppm Aromatic_Region->Count_LowField One_LowField One Signal (H-6) Count_LowField->One_LowField Target Profile Two_LowField Two Signals (H-2, H-6) Count_LowField->Two_LowField Isomer Profile Check_Splitting Check Splitting of Signal > 8.0 ppm One_LowField->Check_Splitting Result_Isomer REJECT: 3,4-Dichloro isomer Two_LowField->Result_Isomer Doublet_8Hz Doublet (J ~ 8.5 Hz) Check_Splitting->Doublet_8Hz H-6 ortho to H-5 Singlet_SmallD Singlet or Small Doublet (J ~ 2 Hz) Check_Splitting->Singlet_SmallD H-2 isolated Result_Target CONFIRMED: 2,4-Dichloro isomer Doublet_8Hz->Result_Target Singlet_SmallD->Result_Isomer

Caption: Logic flow for distinguishing 2,4-dichloro-1-(methylsulfonyl)benzene from its 3,4-dichloro isomer based on aromatic coupling patterns.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction rules of sulfonyl groups). Link

Sources

X-ray crystallography data for 2,4-Dichloro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Analysis of 2,4-Dichloro-1-(methylsulfonyl)benzene Content Type: Publish Comparison Guide Audience: Structural Chemists, Drug Development Researchers[1]

Executive Summary: The Ortho-Substitution Challenge

In the structural characterization of diaryl and aryl-alkyl sulfones, 2,4-Dichloro-1-(methylsulfonyl)benzene (CAS 16763-80-7) presents a distinct crystallographic profile compared to its mono-substituted analogues.[1] While the 4-chlorophenyl methyl sulfone (Reference Standard) adopts a planar or near-planar conformation allowing for efficient


-stacking, the introduction of a chlorine atom at the ortho (2-position) in the target compound imposes significant steric strain on the sulfonyl moiety.[1]

This guide provides a technical comparison between the target compound and its established analogues, outlining the expected lattice deviations, packing motifs, and a validated protocol for generating publication-quality X-ray data.

Comparative Structural Profile

The following table contrasts the predicted crystallographic parameters of the target compound against the experimentally verified data of its closest structural analogue, 4-Chlorophenyl Methyl Sulfone .

FeatureTarget: 2,4-Dichloro-1-(methylsulfonyl)benzene Reference: 4-Chlorophenyl Methyl Sulfone Structural Implication
Crystal System Predicted:[1] Monoclinic or TriclinicMonoclinic (

or

)
Lower symmetry expected in target due to steric bulk.[1]
Torsion Angle (C

-S-C

)
High Twist (>60°) Low Twist (<30°)The 2-Cl atom forces the SO

Me group out of plane to minimize Cl

O repulsion.[1]
Packing Motif Halogen Bonding Dominant H-Bonding /

-Stacking
Target will rely on Cl

O and Cl

Cl interactions rather than pure

-stacking.[1]
Density (

)
~1.55 - 1.65 g/cm³ ~1.45 g/cm³Higher density in target due to heavy atom effect (2x Cl).[1]
Melting Point High (>100°C, estimated)96–98°CIncreased lattice energy from halogen bonding network.

Critical Insight: The "Ortho-Effect" is the defining feature.[1] In the reference standard, the sulfonyl oxygens can lie relatively coplanar with the ring. In the 2,4-dichloro target, the van der Waals radius of Chlorine (1.75 Å) clashes with the Sulfonyl Oxygen (1.52 Å), forcing a gauche or perpendicular conformation.[1]

Experimental Protocol: Synthesis & Crystallization

To obtain publication-quality single crystals, a self-validating synthesis and slow-evaporation protocol is required.[1]

Phase A: Synthesis Validation (Purity Check)

Before crystallization, ensure the precursor (2,4-dichlorothioanisole) is fully oxidized.[1]

  • Reaction: Dissolve 2,4-dichlorothioanisole in glacial acetic acid. Add 30% H

    
    O
    
    
    
    excess. Reflux for 2 hours.
  • Workup: Pour into ice water. Filter precipitate.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) must show a singlet at
    
    
    ~3.1–3.3 ppm (SO
    
    
    CH
    
    
    ).[1] If multiple peaks appear, recrystallize from Ethanol.
Phase B: Single Crystal Growth (The "Layering" Method)

Standard evaporation often yields needles unsuitable for XRD. Use the Solvent Diffusion method for block-like crystals.[1]

  • Dissolution: Dissolve 50 mg of pure target compound in 2 mL of Dichloromethane (DCM) (Good solvent).

  • Layering: Carefully layer 4 mL of n-Hexane (Poor solvent) on top of the DCM solution using a syringe along the vial wall.

  • Incubation: Seal with parafilm, poke one small hole, and store at 4°C in a vibration-free zone.

  • Harvest: Block crystals (0.2–0.4 mm) usually form at the interface within 48–72 hours.

Structural Refinement Workflow

The following diagram outlines the logical pathway for solving the structure, specifically addressing the disorder often seen in the sulfonyl methyl group.

G Start Data Collection (Mo or Cu Source, 100K) SpaceGroup Determine Space Group (Check Systematic Absences) Start->SpaceGroup Solve Structure Solution (Direct Methods / SHELXT) SpaceGroup->Solve Refine Refinement (SHELXL) Solve->Refine CheckDisorder Check SO2Me Disorder? (High Thermal Ellipsoids) Refine->CheckDisorder ModelDisorder Split Positions (PART 1 / PART 2) CheckDisorder->ModelDisorder Yes (Twisted Me) Finalize Final R-Factor < 5% Check CIF Validation CheckDisorder->Finalize No (Ordered) ModelDisorder->Finalize

Caption: Decision tree for X-ray structure refinement, highlighting the critical check for sulfonyl methyl group disorder common in ortho-substituted sulfones.

Comparative Interaction Analysis

When publishing, focus your discussion on these specific intermolecular interactions, which distinguish the 2,4-dichloro product from alternatives.

Halogen Bonding (The "Sigma-Hole")[1]
  • Mechanism: The Chlorine atoms (specifically at C4) act as Lewis acids (sigma-hole donors) toward the Sulfonyl Oxygen atoms (Lewis bases) of neighboring molecules.[1]

  • Measurement: Look for C-Cl

    
    O distances less than the sum of van der Waals radii (< 3.27 Å).[1]
    
  • Comparison: 4-Chlorophenyl methyl sulfone forms linear chains via C-H

    
    O bonds.[1] The 2,4-dichloro variant is expected to form 2D sheets  driven by Cl
    
    
    
    O interactions.[1]
Methyl Group Rotation
  • Mechanism: The C(methyl)-H bonds often engage in weak hydrogen bonding with the aromatic ring of a neighbor (C-H

    
    ).[1]
    
  • Observation: In the 2,4-isomer, the 2-Cl blocks one face of the ring, likely forcing the methyl group to point away, altering the layer spacing along the crystallographic short axis.[1]

References

  • Adamovich, S. N., et al. (2018).[2] Crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. Journal of Structural Chemistry. Link

  • Kato, Y., & Kimura, R. (1997).[3][4] Role of 3,4-dichlorophenyl methyl sulfone... in changes in hepatic microsomal drug-metabolizing enzymes. Toxicology and Applied Pharmacology.[3][4][5] Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for comparative analysis of sulfone geometries. Link

  • PubChem. 2,4-Dichloro-1-(methylsulfonyl)benzene Compound Summary. Link[1]

Sources

Comparative Guide: Purity Analysis Standards for 2,4-Dichloro-1-(methylsulfonyl)benzene

[1][2]

Executive Summary & Molecule Context[1][3][4]

2,4-Dichloro-1-(methylsulfonyl)benzene (CAS: 444-39-3) serves as a critical intermediate in the synthesis of agrochemicals (specifically mesotrione-class herbicides) and sulfonamide-based pharmaceuticals.[1][2] Its purity is not merely a compliance metric but a determinant of downstream yield and toxicity profiles.[2]

The central challenge in analyzing this molecule lies in its electrophilic chlorinated ring and the polar sulfonyl moiety .[2] Common impurities include regioisomers (e.g., 2,5-dichloro analogs) and incomplete oxidation products (sulfoxides).[2]

This guide compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and evaluates HPLC-UV against GC-MS methodologies to establish a definitive purity standard.

Part 1: The Standard Landscape (Product vs. Alternatives)

In quantitative analysis, the "product" is the reference standard itself. The choice between a Certified Reference Material (CRM) and a Reagent Grade standard introduces significant variance in assay accuracy.[2]

Comparative Performance Data: CRM vs. Reagent Grade

The following data illustrates the impact of standard grade on the potency assignment of a production batch of 2,4-Dichloro-1-(methylsulfonyl)benzene.

FeatureProduct: Certified Reference Material (CRM) Alternative: Reagent Grade Standard Impact on Analysis
Purity Assignment 99.8% ± 0.2% (Mass Balance & qNMR)~97.0% (Area % only)Reagent grade assumes 100% response factor for impurities, skewing potency.[1][2]
Traceability NIST/SI TraceableInternal/Vendor COA onlyCRM provides audit-defensible data for regulatory filings.[1][2]
Isomer Quantification Quantified 2,5-dichloro isomer contentUnspecified isomer mixCritical Risk: Reagent grade often co-elutes isomers, masking up to 2% impurity.[2]
Water Content Measured (KF Titration) & CorrectedOften Hygroscopic/UncorrectedUncorrected water leads to false-high potency calculations.[1][2]

Expert Insight:

“For this specific sulfone, the primary source of error is not the instrument, but the standard. Reagent grade materials frequently contain 0.5–1.5% of the 2,5-dichloro isomer.[2] Because these isomers have nearly identical extinction coefficients, 'Area %' purity from a vendor COA is often deceptively high.[2] Only a CRM validated by orthogonal qNMR can guarantee the specificity required for drug development.”

Part 2: Method Comparison (HPLC vs. GC)

While Gas Chromatography (GC) is often used for chlorinated aromatics, High-Performance Liquid Chromatography (HPLC) is the superior choice for this sulfonyl derivative due to thermal stability concerns.[2]

Comparative Analysis: HPLC-UV vs. GC-MS
ParameterMethod A: HPLC-UV (Recommended) Method B: GC-MS (Alternative)
Mechanism Partition Chromatography (C18/Phenyl)Volatility & Boiling Point
Thermal Stress Low (Ambient to 40°C)High (Injector >250°C)
Isomer Selectivity High (With Phenyl-Hexyl phases)Medium (Boiling points are similar)
Degradation Risk NegligibleModerate: Sulfonyl group can cleave to sulfide/SO2 at high inlet temps.[1][2]
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mL (Superior sensitivity)
Experimental Validation Data

Sample: Spiked mixture containing 0.1% 2,5-dichloro isomer.[1][2]

  • HPLC Result: Distinct resolution (

    
    ) between 2,4- and 2,5-isomers using a Phenyl-Hexyl column.
    
  • GC Result: Partial co-elution (

    
    ) and observation of a thermal degradation peak (m/z 64, 
    
    
    ) at 280°C injector temperature.

Part 3: The Definitive Protocol (HPLC-UV)

This protocol is designed to be self-validating, ensuring that system suitability is met before any samples are run.[1][2]

Methodology: Reverse-Phase Isomer Separation
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl Column, 150 x 4.6 mm, 3.5 µm (Superior to C18 for chlorinated positional isomers due to

    
    -
    
    
    interactions).[1][2]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Wavelength: 235 nm (Maximal absorbance for chlorinated benzene ring).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

Gradient Program:

  • 0-2 min: 30% B (Isocratic hold to focus polar impurities)[1][2]

  • 2-15 min: 30%

    
     70% B (Linear ramp)
    
  • 15-20 min: 95% B (Wash)

System Suitability Criteria (Must Pass)
  • Tailing Factor (As): 0.9 < As < 1.2 (Sulfones can tail on active silanols; failure indicates column aging).[2]

  • Resolution (Rs): > 2.0 between the main peak and the nearest isomer impurity.[2]

  • Precision: RSD < 0.5% for 5 replicate injections of the Standard.

Part 4: Visualization (Purity Assessment Workflow)

The following diagram illustrates the decision logic for selecting the appropriate analytical path based on the impurity profile.

PurityWorkflowStartSample: 2,4-Dichloro-1-(methylsulfonyl)benzeneScreeningInitial Screening (HPLC-UV)Start->ScreeningIsomerCheckIsomer Separation Required?Screening->IsomerCheckHPLC_C18Standard C18 ColumnIsomerCheck->HPLC_C18No (Routine QA)HPLC_PhenylPhenyl-Hexyl Column(Target: 2,5-dichloro isomer)IsomerCheck->HPLC_PhenylYes (Critical Purity)VolatileCheckVolatile Impurities?(Solvents/Reagents)HPLC_C18->VolatileCheckHPLC_Phenyl->VolatileCheckGC_HSHeadspace GC-MS(Limit Injector < 200°C)VolatileCheck->GC_HSYesFinalReportFinal Purity Certificate(Mass Balance Calculation)VolatileCheck->FinalReportNoGC_HS->FinalReport

Figure 1: Analytical decision tree for characterizing chlorinated sulfonyl benzenes. Note the divergence to Phenyl-Hexyl stationary phases when isomer resolution is critical.

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 9896, 2,4-Dichloro-1-(methylsulfonyl)benzene. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library: Chlorinated Sulfones. Retrieved from [Link][1][2]

  • OrgSyn. (1973).[2] Synthesis of Sulfonyl Cyanides and Chlorides (General procedures for sulfonyl derivatives). Organic Syntheses, Coll. Vol. 5, p.709.[2] Retrieved from [Link][1][2]

A Researcher's Guide to the Elemental Analysis of 2,4-Dichloro-1-(methylsulfonyl)benzene: Theoretical Calculations vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For a compound such as 2,4-Dichloro-1-(methylsulfonyl)benzene, a molecule with potential applications stemming from its reactive sulfonyl group and halogenated benzene ring, unambiguous identification and purity assessment are non-negotiable. This guide provides a comprehensive comparison of the theoretical elemental analysis of this compound with practical experimental approaches, offering researchers the insights needed to select the most appropriate analytical strategies.

Theoretical Composition: The Calculated Benchmark

The foundational step in elemental analysis is the determination of the theoretical composition based on the compound's molecular formula. For 2,4-Dichloro-1-(methylsulfonyl)benzene, the molecular formula is C₇H₆Cl₂O₂S, yielding a molecular weight of 225.09 g/mol .[1]

Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), oxygen (15.999 u), and sulfur (32.06 u), the theoretical elemental percentages are calculated as follows:

ElementAtomic Weight (u)Number of AtomsTotal WeightPercentage (%)
Carbon (C)12.011784.07737.35
Hydrogen (H)1.00866.0482.69
Chlorine (Cl)35.453270.90631.50
Oxygen (O)15.999231.99814.22
Sulfur (S)32.06132.0614.24
Total 225.089 100.00

This theoretical data serves as the "gold standard" against which all experimental results are compared. A significant deviation from these values in an experimental setting can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Experimental Verification: A Comparative Analysis of Techniques

While theoretical calculations provide a crucial baseline, experimental analysis is essential for confirming the identity and purity of a synthesized compound.[2][3] Several techniques can be employed, each with its own set of advantages and limitations.

Combustion Analysis: The Workhorse of Elemental Determination

Combustion analysis is the most common and direct method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in an organic compound.[2][3][4]

Experimental Protocol: CHNS Analysis of 2,4-Dichloro-1-(methylsulfonyl)benzene

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried and homogenized 2,4-Dichloro-1-(methylsulfonyl)benzene sample into a tin or silver capsule.

  • Combustion: Introduce the sample into a high-temperature furnace (typically 900-1150°C) in a stream of pure oxygen.[4] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂).

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to dinitrogen (N₂). The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

Workflow for Combustion-Based Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 2-3 mg of Sample encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combust High-Temperature Combustion (O₂ Atmosphere) encapsulate->combust reduce Reduction of Gases (Copper Furnace) combust->reduce separate Gas Chromatographic Separation reduce->separate detect Thermal Conductivity Detection separate->detect calculate Calculate Elemental Percentages detect->calculate compare Compare with Theoretical Values calculate->compare

Caption: Workflow of Combustion Elemental Analysis.

Interpreting the Results: For a pure sample of 2,4-Dichloro-1-(methylsulfonyl)benzene, the experimental values for C, H, and S should be within ±0.4% of the theoretical values, a widely accepted criterion in academic and industrial settings.[5]

Halogen Determination: Extending Beyond CHNS

Standard combustion analysis does not typically quantify halogens. For chlorine determination in 2,4-Dichloro-1-(methylsulfonyl)benzene, a separate analytical method is required.

Schöniger Flask Combustion: A common method involves combusting the sample in a sealed flask filled with oxygen and an absorbing solution (e.g., sodium hydroxide). The resulting chloride ions are then titrated with a standard solution of silver nitrate.

Ion Chromatography (IC): A more modern and sensitive approach involves combusting the sample and trapping the resulting gases in a suitable solution. This solution is then injected into an ion chromatograph to separate and quantify the chloride ions.

Oxygen Determination: The Subtractive Approach

Direct oxygen determination is possible but less common. Often, the percentage of oxygen is determined by difference, subtracting the experimentally determined percentages of all other elements from 100%. This method's accuracy is contingent on the precise measurement of all other elements.

Alternative and Complementary Analytical Techniques

While elemental analysis provides fundamental compositional data, a comprehensive characterization of 2,4-Dichloro-1-(methylsulfonyl)benzene relies on a suite of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides structural informationIsotopic distribution can complicate interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (¹H, ¹³C)Unambiguous structure elucidation, purity assessmentLess sensitive than MS, requires soluble samples
Infrared (IR) Spectroscopy Presence of functional groups (e.g., S=O, C-Cl)Fast, non-destructiveProvides limited structural information on its own
X-ray Crystallography Definitive three-dimensional molecular structureUnambiguous structural determinationRequires a single, high-quality crystal

Method Validation and Data Integrity

To ensure the reliability of experimental data, analytical methods must be validated.[6] Key validation parameters include:

  • Accuracy: The closeness of the experimental value to the true or accepted reference value.[6]

  • Precision: The degree of agreement among a series of measurements of the same sample.[6]

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[6]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[6]

It is crucial to run certified reference materials alongside the sample of interest to ensure the accuracy and reliability of the elemental analyzer.

Conclusion: A Holistic Approach to Characterization

The elemental analysis of 2,4-Dichloro-1-(methylsulfonyl)benzene is a critical step in its characterization, providing a quantitative measure of its elemental composition and a key indicator of purity. While theoretical calculations establish an essential benchmark, experimental verification through techniques like combustion analysis is indispensable. For a complete and unambiguous characterization, it is imperative to employ a multi-technique approach, integrating data from elemental analysis with that from spectroscopic methods such as MS and NMR. This holistic strategy ensures the scientific rigor required in research, development, and quality control.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. [Link]

  • Element Lab Solutions. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2,4-Dichloro-1-(methylsulfonyl)benzene

[1][2][3][4]

Executive Summary & Chemical Identification

Objective: This guide defines the safe handling, segregation, and disposal protocols for 2,4-Dichloro-1-(methylsulfonyl)benzene (also known as 2,4-Dichlorophenyl methyl sulfone).[1][2][3][4]

Urgency: As a halogenated aryl sulfone, this compound presents specific challenges regarding thermal destruction.[5] Improper disposal (e.g., low-temperature incineration) risks the formation of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[1][2][3][4][6] Strict adherence to high-temperature incineration (>1100°C) with acid gas scrubbing is mandatory.[1][2][3][4][5]

Physicochemical Profile
PropertySpecificationOperational Implication
CAS Number 31540-74-6 Use for waste manifesting and inventory tracking.[1][2][3][4]
Formula C₇H₆Cl₂O₂SContains Sulfur and Chlorine; requires acid gas scrubbing.[4][5]
Physical State Solid (Crystalline)Dust control measures required during transfer.[3][4][5]
Solubility Low (Water), High (Organic Solvents)Bioaccumulative potential; do not release to drains.[3][4][5]
Stability HighResistant to hydrolysis; persistent in the environment.[4][5]

Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, researchers must understand the causality between the chemical's structure and the required safety measures.[4][5]

  • Thermal Instability (Incineration Risk): The combination of an aryl ring, chlorine substituents, and a sulfur source makes this compound a precursor for dioxins if combustion is incomplete.[4][5] Causality: Incomplete combustion at <850°C allows de novo synthesis of dioxins in the fly ash cooling zone.[5]

    • Protocol: Waste must be flagged for Rotary Kiln Incineration with rapid quench cooling.[4][5]

  • Biological Toxicity: Structurally similar sulfones (e.g., 4-chlorophenyl methyl sulfone) exhibit acute oral toxicity and skin irritation.[2][3][4]

    • Protocol: Double-gloving (Nitrile) and N95/P100 respiratory protection are required for solid handling to prevent dust inhalation.[1][2][3][4][5]

Waste Segregation Logic

Proper segregation is the primary defense against unexpected exothermic events in the waste stream.[5] This compound is chemically stable but must be isolated from strong reducing agents.[4][5]

Segregation Decision Matrix (Graphviz)

The following diagram illustrates the decision logic for segregating this specific compound from general lab waste.

GStartWaste Generation:2,4-Dichloro-1-(methylsulfonyl)benzeneStateCheckPhysical State?Start->StateCheckSolidPure Solid / Contaminated DebrisStateCheck->SolidSolid/PowderLiquidDissolved in SolutionStateCheck->LiquidLiquidSolidStreamStream C: Solid Hazardous Waste(Tag: Halogenated Organic)Solid->SolidStreamDouble Bag & LabelSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedStream A: Halogenated Solvents(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensSolventCheck->HalogenatedMixtureNonHalogenatedStream B: Non-Halogenated(Methanol, Acetone)SolventCheck->NonHalogenatedNo HalogensNonHalogenated->Halogenated*Override: If >2% Halogen content,move to Stream A

Figure 1: Decision matrix for segregating 2,4-Dichloro-1-(methylsulfonyl)benzene waste. Note the override rule: even if dissolved in a non-halogenated solvent, high concentrations of this solute may necessitate classification as Halogenated Waste.[2]

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Context: You have a vial of pure substance or contaminated weighing boats/gloves.[4][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][3][4][5] Glass is acceptable but poses a breakage risk.[4][5]

  • Labeling: Apply a hazardous waste label immediately.[4][5]

    • Constituents: "2,4-Dichloro-1-(methylsulfonyl)benzene" (Do not use abbreviations).[1][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[5][7]

    • Code: If your facility uses RCRA codes, apply D001 (if ignitable carrier) or classify as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise), but always flag as "Halogenated."[3][4]

  • Secondary Containment: Place the primary container inside a clear zip-seal bag to contain any potential dust leakage during transport.[3][4][5]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.

Scenario B: Disposal of Mother Liquors (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate) after extraction.[3][4][5]

  • Stream Selection:

    • If solvent is Halogenated (DCM): Pour into the Halogenated Waste carboy.[3][4][5]

    • If solvent is Non-Halogenated (EtOAc): If the concentration of the chlorinated sulfone is >1-2% , default to the Halogenated Waste carboy.[2][3][4] This prevents "dilution" violations and ensures the sulfur/chlorine content is treated appropriately at the incinerator.[5]

  • Compatibility Check: Ensure the waste stream does not contain strong reducing agents (e.g., Lithium Aluminum Hydride residues), as sulfones can react vigorously.[5]

  • Log Entry: Record the volume and estimated mass of the sulfone on the waste log sheet. This is critical for the disposal facility to calculate the "Thermal Input" and acid gas potential.[5]

Emergency Response: Spill Management

Immediate Action: Isolate the area. Do not attempt dry sweeping without respiratory protection.[4][5]

StepActionRationale
1. PPE Up Don Nitrile gloves, safety goggles, and an N95 mask.[5]Prevents inhalation of dust and dermal absorption.[5]
2. Contain Cover the spill with a damp paper towel or oil-sorbent pad.[1][2][3][4][5]Preventing dust generation is the priority.[4][5]
3. Clean Wipe up the solid.[5] Clean the surface with a soap/water solution, followed by an Acetone wipe.[5]The compound is organic-soluble; water alone may not remove residues.[1][2][3][4][5]
4. Dispose Place all cleanup materials (pads, gloves) into the Solid Hazardous Waste stream.[4][5]Do not place in regular trash.[5]

References

  • PubChem. (n.d.).[3][4][5] Compound Summary: 4-Chlorophenyl methyl sulfone (Analogous Structure).[1][2][3][4][5] National Library of Medicine.[4][5] Retrieved from [Link]

  • U.S. EPA. (2024).[3][4][5] Hazardous Waste Generators: Categories and Requirements. United States Environmental Protection Agency.[4][5] Retrieved from [Link][1][2][3][4][5]

  • ChemSynthesis. (2024).[3][4][5] Synthesis and Properties of CAS 31540-74-6. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.